HSD17B13 degrader 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H19ClF3N3O2 |
|---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
N-[[4-(6-chloroindazol-2-yl)cyclohexyl]methyl]-2,3,5-trifluoro-4-hydroxybenzamide |
InChI |
InChI=1S/C21H19ClF3N3O2/c22-13-4-3-12-10-28(27-17(12)7-13)14-5-1-11(2-6-14)9-26-21(30)15-8-16(23)20(29)19(25)18(15)24/h3-4,7-8,10-11,14,29H,1-2,5-6,9H2,(H,26,30) |
InChI Key |
VIWCQDMYRZNNBU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of an HSD17B13 Degrader in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a critical regulator in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD).[1][2] Genetic loss-of-function variants in HSD17B13 are associated with a reduced risk of progression from simple steatosis to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2] This protective effect has positioned HSD17B13 as a promising therapeutic target. Targeted protein degradation, particularly through the use of proteolysis-targeting chimeras (PROTACs), offers a novel therapeutic modality to eliminate HSD17B13 and replicate the protective genetic phenotype. This guide elucidates the core mechanism of action of a hypothetical HSD17B13 degrader, focusing on its function within hepatocytes.
HSD17B13: A Key Player in Hepatocyte Lipid Metabolism and Disease
HSD17B13 is a member of the short-chain dehydrogenase/reductase superfamily and is primarily localized to the surface of lipid droplets within hepatocytes.[2] Its expression is significantly upregulated in patients with NAFLD.[3][4] The enzyme exhibits retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde, and is involved in the metabolism of other bioactive lipids and steroids.[1][2][5] Overexpression of HSD17B13 has been shown to increase lipid droplet accumulation in the liver.[5] Mechanistically, HSD17B13 may contribute to liver injury and fibrosis by activating hepatic stellate cells through signaling pathways involving transforming growth factor-beta 1 (TGF-β1).[2][4]
Quantitative Data on HSD17B13 Expression and Activity
The following tables summarize key quantitative data regarding HSD17B13, underscoring its relevance as a therapeutic target.
| Condition | Fold Change in Hepatic HSD17B13 Expression (vs. Normal) | Reference |
| Non-alcoholic Steatohepatitis (NASH) | 5.9-fold higher | [6] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Significantly induced | [3] |
| Substrate Category | Known Substrates | Enzymatic Activity | Reference |
| Retinoids | All-trans-retinol | Retinol Dehydrogenase | [2][5][6] |
| Steroids | Estradiol | Oxidoreductase | [1][7] |
| Bioactive Lipids | Fatty Acids | Oxidoreductase | [7] |
Core Mechanism of Action: HSD17B13 Degradation via a PROTAC
A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein.[8][9] A hypothetical HSD17B13 degrader would be a PROTAC composed of a ligand that binds to HSD17B13, a linker, and a ligand that recruits an E3 ubiquitin ligase.[9]
The mechanism of action unfolds in a series of steps:
-
Cellular Entry and Ternary Complex Formation: The HSD17B13 PROTAC enters the hepatocyte and simultaneously binds to HSD17B13 and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.[8][10]
-
Ubiquitination of HSD17B13: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of HSD17B13.[11]
-
Proteasomal Recognition and Degradation: The polyubiquitinated HSD17B13 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, thereby eliminating it from the cell.[11]
-
Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can then bind to another HSD17B13 molecule, acting catalytically to induce the degradation of multiple target proteins.[12]
Signaling Pathway of HSD17B13 Degradation in Hepatocytes
Experimental Protocols for Characterizing an HSD17B13 Degrader
A series of in vitro and cell-based assays are essential to characterize the mechanism of action and efficacy of a novel HSD17B13 degrader.
Binding Affinity Assays
Objective: To determine the binding affinity of the degrader to HSD17B13 and the recruited E3 ligase.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilize purified recombinant human HSD17B13 or the E3 ligase (e.g., VHL/Elongin B/Elongin C complex) on a sensor chip.
-
Prepare a dilution series of the HSD17B13 degrader in a suitable running buffer.
-
Inject the degrader solutions over the sensor chip at a constant flow rate.
-
Measure the change in the refractive index at the chip surface, which is proportional to the binding of the degrader.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Ternary Complex Formation Assay
Objective: To confirm the formation of the HSD17B13-PROTAC-E3 ligase ternary complex.
Methodology: NanoBRET™ Assay
-
Genetically fuse NanoLuc® luciferase to HSD17B13 (donor) and HaloTag® to the E3 ligase (acceptor).
-
Co-express both fusion proteins in a suitable cell line (e.g., HEK293 or Huh7).
-
Add the HaloTag® NanoBRET™ 618 ligand to the cells, which will covalently label the HaloTag®-E3 ligase.
-
Add the NanoLuc® substrate (furimazine) and the HSD17B13 degrader at various concentrations.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which occurs when the donor (NanoLuc®-HSD17B13) and acceptor (labeled HaloTag®-E3 ligase) are in close proximity due to degrader-mediated complex formation.
-
Plot the BRET ratio as a function of degrader concentration to determine the potency of ternary complex formation.
In Vitro Ubiquitination Assay
Objective: To demonstrate that the HSD17B13 degrader induces ubiquitination of HSD17B13.
Methodology: Western Blotting
-
Combine purified recombinant human HSD17B13, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase, ubiquitin, and ATP in a reaction buffer.
-
Add the HSD17B13 degrader or vehicle control (DMSO) to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an anti-HSD17B13 antibody to detect the unmodified HSD17B13 and higher molecular weight bands corresponding to ubiquitinated HSD17B13.
Cellular Degradation Assay
Objective: To quantify the degradation of endogenous HSD17B13 in hepatocytes.
Methodology: In-Cell Western or Quantitative Mass Spectrometry
-
In-Cell Western:
-
Plate hepatocytes (e.g., primary human hepatocytes or HepG2 cells) in a multi-well plate.
-
Treat the cells with a concentration range of the HSD17B13 degrader for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against HSD17B13 and a normalization antibody (e.g., against a housekeeping protein like GAPDH).
-
Incubate with species-specific secondary antibodies conjugated to different fluorophores.
-
Image the plate on an infrared imaging system and quantify the fluorescence intensity for HSD17B13 relative to the normalization control.
-
Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
-
Quantitative Mass Spectrometry (Proteomics):
-
Treat hepatocytes with the HSD17B13 degrader or vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixture by LC-MS/MS.
-
Quantify the relative abundance of HSD17B13-derived peptides in treated versus control samples to determine the extent of degradation and assess off-target effects.
-
Experimental Workflow Diagram
Conclusion
The targeted degradation of HSD17B13 in hepatocytes using a PROTAC-based approach presents a promising therapeutic strategy for the treatment of chronic liver diseases. By hijacking the ubiquitin-proteasome system, an HSD17B13 degrader can catalytically eliminate the target protein, thereby mimicking the protective effects observed in individuals with loss-of-function genetic variants. The successful development of such a degrader relies on a thorough understanding of its mechanism of action, which can be elucidated through a systematic series of binding, ternary complex formation, ubiquitination, and degradation assays. This in-depth characterization is crucial for optimizing the potency, selectivity, and overall therapeutic potential of HSD17B13-targeting degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Proteolysis-targeting chimeras for targeting protein for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Proteolysis Targeting Chimeras as Therapeutics and Tools for Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HSD17B13 as a Therapeutic Target for Nonalcoholic Steatohepatitis (NASH)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma (HCC).[1] Despite its increasing prevalence, no FDA-approved therapies for NASH currently exist.[1][2] Recent large-scale human genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a compelling therapeutic target.[3] HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[4] Landmark studies have shown that loss-of-function (LoF) variants in the HSD17B13 gene are strongly associated with a reduced risk of progression from simple steatosis to NASH and its more severe complications. This genetic validation provides a powerful rationale for the development of HSD17B13 inhibitors as a novel therapeutic strategy for NASH. This guide provides a comprehensive overview of HSD17B13, summarizing the genetic evidence, its proposed mechanism of action, preclinical data, and the current landscape of therapeutic development.
Genetic Validation of HSD17B13 as a Therapeutic Target
The most compelling evidence supporting HSD17B13 as a drug target comes from human genetics. Multiple large-scale, exome-wide association studies have consistently demonstrated that certain genetic variants in the HSD17B13 gene protect carriers from chronic liver disease.
The most well-characterized of these is the rs72613567:TA splice variant. This variant, an insertion of an adenine, disrupts mRNA splicing, leading to a truncated and unstable protein with reduced or eliminated enzymatic activity. Carriers of this LoF variant are protected against the full spectrum of chronic liver diseases, including NAFLD, alcoholic liver disease (ALD), and viral hepatitis.
The protective effect is dose-dependent, with homozygotes for the variant allele showing a greater reduction in risk than heterozygotes. Crucially, the rs72613567:TA variant is associated with a reduced risk of progression to the more advanced and clinically significant stages of liver disease—inflammation (NASH), fibrosis, and cirrhosis—rather than preventing simple steatosis.
Data Presentation: Genetic Association of HSD17B13 Variants with Liver Disease
| Genetic Variant | Population | Associated Liver Outcome | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) | Reference |
| rs72613567:TA (Heterozygote) | European Descent | Nonalcoholic Liver Disease | 17% reduced risk | |
| rs72613567:TA (Homozygote) | European Descent | Nonalcoholic Liver Disease | 30% reduced risk | |
| rs72613567:TA (Heterozygote) | European Descent | NASH Cirrhosis | 26% reduced risk | |
| rs72613567:TA (Homozygote) | European Descent | NASH Cirrhosis | 49% reduced risk | |
| rs72613567:TA (Heterozygote) | European Descent | Alcoholic Liver Disease | 42% reduced risk | |
| rs72613567:TA (Homozygote) | European Descent | Alcoholic Liver Disease | 53% reduced risk | |
| rs72613567:TA (Heterozygote) | European Descent | Alcoholic Cirrhosis | 42% reduced risk | |
| rs72613567:TA (Homozygote) | European Descent | Alcoholic Cirrhosis | 73% reduced risk | |
| rs72613567:TA | Alcohol Misusers | Cirrhosis | OR: 0.79 (0.72-0.88) | |
| rs72613567:TA | Alcohol Misusers | Hepatocellular Carcinoma (HCC) | OR: 0.77 (0.68-0.89) | |
| rs72613567 A-INS allele | Biopsy-proven NAFLD | NASH | OR: 0.612 (0.388-0.964) | |
| rs72613567 A-INS allele | Biopsy-proven NAFLD | Fibrosis | OR: 0.590 (0.361-0.965) | |
| rs6834314 G allele | Multi-ethnic Asian | NASH | Lower odds (P<0.05) | |
| rs6834314 G allele (Homozygote) | Multi-ethnic Asian | Liver-related Complications | HR: 0.01 (0.00–0.97) |
Intriguingly, the protective rs72613567:TA variant has been shown to mitigate the risk of liver injury associated with the PNPLA3 p.I148M risk allele, a major genetic determinant of NAFLD. This suggests a potential interaction between the pathways regulated by these two lipid droplet-associated proteins.
Molecular Function and Proposed Mechanism of Action in NASH
HSD17B13 is a member of the 17-beta hydroxysteroid dehydrogenase superfamily, enzymes involved in the metabolism of steroids, lipids, and retinoids. It is highly and specifically expressed in the liver and localizes to the surface of intracellular lipid droplets (LDs) within hepatocytes. Its expression is significantly upregulated in the livers of patients with NAFLD.
While its precise physiological substrates are still under active investigation, HSD17B13 has been shown to possess retinol (B82714) dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde. This function could influence retinoic acid signaling, a pathway implicated in hepatic inflammation and fibrosis.
The mechanism by which HSD17B13 loss-of-function protects against NASH progression is multifaceted and thought to involve:
-
Modulation of Lipid Metabolism: While some studies in murine models have produced conflicting results, evidence suggests HSD17B13 influences hepatic lipid storage. Knockdown in high-fat diet mouse models has been shown to decrease the number and size of hepatic lipid droplets.
-
Reduction of Inflammation and Fibrosis: HSD17B13 activity is linked to pro-inflammatory and pro-fibrotic pathways. In co-culture systems, high HSD17B13 expression in hepatocytes can indirectly induce the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. Inhibition of HSD17B13 is hypothesized to reduce the production of bioactive lipids or other signaling molecules that promote inflammation and HSC activation.
-
Interaction with Pyrimidine (B1678525) Catabolism: Recent studies suggest that the protection against liver fibrosis conferred by HSD17B13 LoF is associated with decreased pyrimidine catabolism, presenting another potential therapeutic avenue.
Mandatory Visualization: Proposed HSD17B13 Signaling Pathway
Caption: Proposed mechanism of HSD17B13 in NASH pathogenesis.
Preclinical Evidence and Therapeutic Strategies
The strong genetic validation has spurred the development of therapies aimed at inhibiting HSD17B13. Preclinical research has largely focused on validating the effects of reducing HSD17B13 expression or activity in various animal models of NASH.
Preclinical Models
Commonly used models include C57BL/6J mice fed diets to induce NASH, such as:
-
High-Fat Diet (HFD)
-
Western Diet (WD)
-
Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAHFD)
-
Methionine and Choline Deficient (MCD) Diet
Therapeutic Modalities
Two primary strategies are being pursued to target HSD17B13:
-
RNA Interference (RNAi): These therapies use small interfering RNAs (siRNAs) to specifically degrade HSD17B13 mRNA, thereby reducing protein expression. ALN-HSD (from Alnylam and Regeneron) is an investigational RNAi therapeutic delivered via subcutaneous injection.
-
Small Molecule Inhibitors: These orally available drugs are designed to bind to the HSD17B13 enzyme and inhibit its catalytic activity. Examples include INI-822 (Inipharm) and BI-3231 (Boehringer Ingelheim).
-
Antisense Oligonucleotides (ASOs): ASOs are synthetic nucleic acids that bind to a target mRNA and modulate its function. ASO therapy targeting Hsd17b13 has been shown to effectively suppress gene expression in vivo.
Data Presentation: Preclinical Efficacy of HSD17B13 Inhibitors
| Inhibitor/Modality | Model | Key Findings | Reference |
| Hsd17b13 ASO | CDAHFD Mouse Model | Significant reduction in hepatic Hsd17b13 expression and hepatic steatosis. No significant effect on established fibrosis in this model. | |
| Hsd17b13 Knockdown | HFD Mouse Model | Alleviated steatosis via regulation of fatty acid and phospholipid metabolism. | |
| ALN-HSD (RNAi) | Phase 1 (Healthy Volunteers & NASH patients) | Safe and well-tolerated. Reduced HSD17B13 mRNA levels, lowered liver enzymes. | |
| INI-822 (Small Molecule) | Phase 1 Initiated | First small molecule inhibitor to enter clinical development for fibrotic liver diseases. | |
| BI-3231 (Small Molecule) | Preclinical | Potent and selective inhibitor of human and mouse HSD17B13 (1 nM activity). |
While preclinical studies have demonstrated target engagement and shown promise in reducing steatosis and markers of liver injury, the effect on fibrosis has been variable across different models and modalities. Ongoing clinical trials are critical to determining the efficacy of these approaches in patients.
Mandatory Visualization: Preclinical Drug Development Workflow
Caption: Generalized preclinical workflow for HSD17B13 inhibitor evaluation.
Experimental Protocols
Reproducible and robust experimental methodologies are crucial for evaluating HSD17B13 function and inhibitor efficacy.
Protocol 1: In Vitro HSD17B13 Enzymatic Activity Assay (NADH-Glo™)
This assay measures the production of NADH, a direct product of the HSD17B13-catalyzed oxidation of a substrate, providing a quantitative measure of enzyme activity.
Materials:
-
Recombinant purified HSD17B13 enzyme (e.g., 50-100 nM)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Substrate: Estradiol or Leukotriene B4 (10-50 µM)
-
Cofactor: NAD+
-
Test Inhibitor (serial dilutions)
-
NADH-Glo™ Assay kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the test compound to the desired final concentration. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Add the HSD17B13 enzyme and NAD+ to all wells except the background control.
-
Initiate the reaction by adding the substrate (e.g., Estradiol).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and prepare the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate for 60 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition and determine IC50 values by fitting the data to a dose-response curve.
Protocol 2: Diet-Induced NASH Mouse Model for Inhibitor Evaluation
This protocol outlines a typical in vivo study to assess the therapeutic potential of an HSD17B13 inhibitor.
Materials:
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) to induce steatohepatitis and fibrosis.
-
Test Article: HSD17B13 inhibitor (formulated for oral gavage, subcutaneous injection, etc.).
-
Vehicle Control.
Procedure:
-
Acclimate mice for one week on a standard chow diet.
-
Randomize mice into treatment groups (e.g., Chow + Vehicle, CDAHFD + Vehicle, CDAHFD + Inhibitor).
-
Induce NASH by feeding mice the CDAHFD for a period of 14 weeks. The chow group continues on the standard diet.
-
Initiate therapeutic dosing with the HSD17B13 inhibitor or vehicle at a predetermined time point (e.g., after 8 weeks of diet for an intervention model). Administer daily or as determined by PK/PD studies.
-
Monitor body weight and food intake regularly throughout the study.
-
At the end of the study (e.g., 14 weeks), collect terminal blood samples via cardiac puncture for biochemical analysis.
-
Euthanize mice and perfuse the liver. Collect liver tissue for histopathology, gene expression analysis, and hydroxyproline (B1673980) content.
Endpoint Analysis:
-
Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST).
-
Histopathological Analysis: Fix liver sections in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red to evaluate fibrosis stage.
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform qPCR for markers of inflammation (e.g., Tnf, Ccl2) and fibrosis (e.g., Tgf-β1, Col1a1, Acta2).
Conclusion and Future Directions
The discovery of the protective role of HSD17B13 loss-of-function variants is a landmark achievement in the field of liver disease genetics. It has provided a clear, genetically validated therapeutic target for NASH, a disease with a significant unmet medical need. The central hypothesis is that pharmacologically inhibiting HSD17B13 will mimic the protective phenotype observed in individuals with natural LoF variants.
Mandatory Visualization: Logic of HSD17B13 as a Therapeutic Target
Caption: Genetic validation provides the logical basis for therapeutic inhibition.
References
The Role of Hydroxysteroid 17-Beta Dehydrogenase 13 (HSD17B13) in Lipid Metabolism and Liver Fibrosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Introduction to HSD17B13
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which consists of 15 enzymes that metabolize steroids, fatty acids, and bile acids. Unlike many other members of its family, HSD17B13 is expressed almost exclusively in the liver, specifically within hepatocytes. Inside the hepatocyte, HSD17B13 resides on the surface of lipid droplets (LDs), which are dynamic organelles crucial for storing and managing neutral lipids. Its expression is markedly increased in the livers of patients with NAFLD. The discovery that naturally occurring, inactivating genetic variants of HSD17B13 are associated with a reduced risk of chronic liver disease has galvanized research into its function and therapeutic potential.
Enzymatic Activity and Substrate Profile
HSD17B13 is an NAD(P)H/NAD(P)+-dependent oxidoreductase belonging to the short-chain dehydrogenases/reductases (SDR) family. Its catalytic activity relies on a conserved tetrad of amino acids (Asn144, Ser172, Tyr185, and Lys189). The primary, well-established enzymatic function of HSD17B13 is as a retinol (B82714) dehydrogenase (RDH), which catalyzes the conversion of retinol to retinaldehyde, a key step in retinoid metabolism. This activity is dependent on the presence of the cofactor NAD+. In addition to retinoids, HSD17B13 has been shown to metabolize a range of other lipophilic substrates in vitro, although the physiological relevance and kinetic parameters of many of these interactions are still under investigation.
Table 1: Known and Putative Substrates of HSD17B13
| Substrate Category | Specific Substrate(s) | Enzymatic Reaction | Reference(s) |
|---|---|---|---|
| Retinoids | All-trans-retinol | Conversion to all-trans-retinaldehyde | |
| Steroids | Estradiol, 17β-estradiol | Conversion to Estrone (17-keto steroid) |
| Bioactive Lipids | Leukotriene B4, 12(R)-hydroxyeicosatetraenoic acid (12-HETE) | Oxidation/Reduction (specific reaction varies) | |
Note: Detailed enzyme kinetic parameters such as Km and Vmax for most substrates have not been definitively reported in the literature.
Role in Lipid Metabolism and Hepatic Steatosis
HSD17B13 is intrinsically linked to hepatic lipid handling. It is localized to the surface of lipid droplets, and its overexpression in hepatocyte cell lines leads to an increase in the number and size of these organelles, suggesting a role in promoting lipid accumulation or stabilizing intracellular triglyceride content.
The regulation of HSD17B13 is tied to key lipogenic transcription factors. The Liver X Receptor alpha (LXRα), a master regulator of lipid metabolism, induces HSD17B13 expression via Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). In turn, HSD17B13 may promote the maturation of SREBP-1c, creating a positive feedback loop that could enhance hepatic lipogenesis.
References
Discovery and Synthesis of Novel HSD17B13 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression from simple steatosis to more severe forms of liver damage, including fibrosis and cirrhosis. This has catalyzed the development of therapeutic agents aimed at recapitulating this protective phenotype. While small molecule inhibitors have been the primary focus, the targeted degradation of the HSD17B13 protein using technologies such as Proteolysis-Targeting Chimeras (PROTACs) offers a distinct and potentially more efficacious therapeutic strategy. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel HSD17B13 degraders, consolidating information from patent literature and established methodologies in the field of targeted protein degradation.
HSD17B13 as a Therapeutic Target
HSD17B13 is implicated in several pathways central to the pathogenesis of liver disease. Its expression is upregulated in patients with non-alcoholic fatty liver disease (NAFLD). The enzyme is involved in lipid and retinol (B82714) metabolism, and its activity has been linked to pathways that promote hepatic lipogenesis, inflammation, and fibrosis.
One key mechanism involves the regulation of HSD17B13 expression by the Liver X Receptor-α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), creating a positive feedback loop that enhances lipid accumulation. Furthermore, HSD17B13 activity in hepatocytes can stimulate the secretion of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine that activates hepatic stellate cells (HSCs), the primary drivers of liver fibrosis. Recent studies also link HSD17B13 to pyrimidine (B1678525) catabolism, suggesting that its inhibition protects against liver fibrosis through metabolic reprogramming.
Targeted degradation of HSD17B13, as opposed to simple inhibition, ensures the removal of the entire protein scaffold, thereby eliminating both its enzymatic and any potential non-enzymatic scaffolding functions that could contribute to disease pathology.
Signaling Pathways Involving HSD17B13
Discovery and Design of HSD17B13 Degraders
The development of HSD17B13 degraders, particularly PROTACs, follows a modular design strategy. A PROTAC is a heterobifunctional molecule comprising a ligand that binds to HSD17B13, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This design induces the formation of a ternary complex between HSD17B13 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the HSD17B13 protein.
Recent patent literature, such as WO2024127297A1, describes the composition of HSD17B13 degraders. A representative example, "PTOTAC HSD17B13 degrader 1," is composed of an HSD17B13 ligand derived from a 3-fluoro-4-hydroxybenzamide (B3085413) scaffold, a linker, and an E3 ligase ligand.
Structural Biology of HSD17B13: A Technical Guide to Inhibitor Complexes
A Note on HSD17B13 Degraders: As of late 2025, publicly available, peer-reviewed scientific literature does not contain detailed structural or comprehensive experimental data on hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) in complex with a targeted protein degrader. While some commercial entities list HSD17B13 degraders and associated patent applications exist, these sources lack the in-depth, peer-reviewed structural and biochemical characterization necessary for a detailed technical guide.
This guide will therefore focus on the existing high-resolution structural biology of HSD17B13 in complex with small molecule inhibitors, providing a comprehensive resource for researchers, scientists, and drug development professionals. The methodologies and structural insights presented here are foundational for the structure-based design of novel therapeutics targeting HSD17B13, including the future development of potent and selective degraders.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have robustly linked loss-of-function variants of HSD17B13 to a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a compelling therapeutic target.[1][2] HSD17B13 is an oxidoreductase that utilizes NAD+ as a cofactor to metabolize a range of substrates, including steroids like estradiol, and retinoids.[3][4] Understanding the three-dimensional structure of HSD17B13 in complex with ligands is crucial for the development of selective inhibitors or degraders.
Quantitative Data on HSD17B13-Inhibitor Interactions
The following tables summarize key quantitative data from structural and biochemical studies of HSD17B13 in complex with small molecule inhibitors.
Table 1: Inhibitor Potency against Human HSD17B13
| Compound | Substrate | Assay Type | IC50 (µM) | Reference |
| Compound 1 | β-estradiol | Biochemical | 1.4 | |
| Compound 2 | β-estradiol | Biochemical | 0.038 | |
| Hsd17B13-IN-4 | Estradiol | LC-MS | Ki ≤ 0.05 | |
| BI-3231 | Estradiol | Biochemical | 0.001 | |
| Hsd17B13-IN-102 | Estradiol | Biochemical | 0.1 |
Table 2: Crystallographic Data for HSD17B13-Inhibitor Complexes
| Complex | PDB ID | Resolution (Å) | Space Group | Unit Cell Dimensions (a, b, c in Å; α, β, γ in °) |
| Dog HSD17B13 (apo) | 7SZO | 2.10 | P 21 21 21 | 86.1, 131.8, 133.5; 90, 90, 90 |
| Dog HSD17B13 / Compound 1 | 7SZP | 2.10 | P 21 21 21 | 86.4, 132.3, 133.7; 90, 90, 90 |
| Human HSD17B13 / Compound 2 | 7T05 | 2.95 | P 21 21 21 | 131.9, 135.1, 269.4; 90, 90, 90 |
Data extracted from Liu et al., 2023.
Experimental Protocols
Detailed methodologies for the structural and functional characterization of HSD17B13 are provided below. These protocols are based on established methods from peer-reviewed literature.
Recombinant Human HSD17B13 Expression and Purification
This protocol is adapted from methods for expressing full-length HSD17B13 in insect cells for structural studies.
Experimental Workflow for Protein Production
-
Construct Generation: The full-length human HSD17B13 sequence (residues 2-300) is cloned into a baculovirus transfer vector, such as pFastBac, with a C-terminal Gly-Ser-Gly linker followed by an 11x polyhistidine tag.
-
Baculovirus Generation: Recombinant baculovirus is generated using a system like the Bac-to-Bac Baculovirus Expression System.
-
Protein Expression: Spodoptera frugiperda (Sf9) insect cells are cultured to a density of 2 x 10^6 cells/mL and infected with the recombinant baculovirus. The culture is incubated for approximately 72 hours.
-
Cell Lysis and Solubilization: Harvested cell pellets are resuspended in a lysis buffer and the protein is extracted from the membrane fraction using a suitable detergent. Octaethylene glycol monododecyl ether (C12E8) has been successfully used for solubilization and subsequent crystallization.
-
Affinity Chromatography: The solubilized supernatant is loaded onto a Ni-NTA affinity column. The column is washed extensively, and the His-tagged HSD17B13 is eluted using a buffer containing imidazole.
-
Size Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to remove aggregates. A buffer suitable for crystallization, such as 20 mM HEPES pH 7.5, 150 mM NaCl, and 0.05% C12E8, is used.
-
Concentration and Storage: The purified protein is concentrated to 5-10 mg/mL, flash-frozen in liquid nitrogen, and stored at -80°C.
Co-crystallization of HSD17B13 with Inhibitors
This is a generalized protocol based on successful co-crystallization of HSD17B13 with small molecule inhibitors.
Experimental Workflow for Co-crystallization
-
Complex Formation: Purified HSD17B13 is incubated with a 5-10 fold molar excess of the inhibitor and the cofactor NAD+ (e.g., 1 mM final concentration) on ice for at least one hour.
-
Crystallization Screening: The HSD17B13:NAD+:Inhibitor complex is used to set up sitting-drop or hanging-drop vapor diffusion plates with various commercial crystallization screens.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, and the inclusion of additives.
-
Cryo-protection and Data Collection: Crystals are briefly soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
Biochemical Enzyme Inhibition Assay (NAD(P)H-Glo™)
This assay determines the in vitro potency of inhibitors by measuring the production of NADH.
Experimental Workflow for Biochemical Assay
-
Compound Plating: Serially diluted test compounds (in DMSO) are added to the wells of a white, opaque 384-well assay plate.
-
Enzyme Addition: A solution of recombinant human HSD17B13 protein (e.g., 30 nM final concentration) in assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20) is added to the wells.
-
Pre-incubation: The plate is incubated at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a substrate/cofactor mix (e.g., β-estradiol and NAD+ to final concentrations of 15 µM and 500 µM, respectively).
-
Reaction Incubation: The plate is incubated at room temperature for 2 hours in the dark.
-
Detection: NAD(P)H-Glo™ Detection Reagent is added to each well according to the manufacturer's protocol. The plate is then incubated for 1 hour at room temperature in the dark.
-
Data Acquisition: Luminescence is measured using a plate reader. The IC50 value is calculated by fitting the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay used to verify target engagement in a cellular environment.
-
Cell Treatment: A relevant cell line (e.g., HepG2) is treated with the test compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: The cell suspension is aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
Lysis and Fractionation: Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Quantification: The amount of soluble HSD17B13 remaining in the supernatant at each temperature is quantified by Western blot or ELISA. A ligand-induced shift in the protein's melting curve indicates target engagement.
HSD17B13 Signaling and Logic Pathway
HSD17B13's role in liver pathophysiology is an active area of research. Its enzymatic activity is implicated in lipid and retinoid metabolism, which can influence inflammatory and fibrotic pathways.
HSD17B13 in Hepatic Metabolism
This diagram illustrates that HSD17B13, located on lipid droplets, catalyzes the NAD+-dependent conversion of substrates like retinol and estradiol. Inhibition or degradation of HSD17B13 blocks this activity, which is hypothesized to modulate downstream pathways related to lipid metabolism and inflammation, thereby conferring protection against liver disease.
References
Preclinical Evaluation of HSD17B13 Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of targeted protein degradation of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). While preclinical data on specific HSD17B13 protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), is not yet widely available in the public domain, this document outlines the core principles, experimental workflows, and data presentation standards for their evaluation. The methodologies and expected data are based on established practices for the preclinical assessment of PROTACs and the extensive research on HSD17B13 inhibitors.
Introduction: HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have consistently demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, fibrosis, and cirrhosis.[2][3][4] This strong genetic validation has positioned HSD17B13 as a compelling target for therapeutic intervention.[2] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes, suggesting a direct role in the pathogenesis of fatty liver disease.[3]
Targeted protein degradation offers a novel therapeutic modality that eliminates the target protein rather than merely inhibiting its enzymatic activity. This approach has the potential for a more profound and durable therapeutic effect. A PROTAC for HSD17B13 would consist of a ligand that binds to HSD17B13, a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby marking HSD17B13 for proteasomal degradation.[5]
Mechanism of Action and Signaling Pathway
The primary mechanism of an HSD17B13-targeting PROTAC is to induce the ubiquitination and subsequent degradation of the HSD17B13 protein. This is hypothesized to mimic the protective effects of the naturally occurring loss-of-function genetic variants.[1] By eliminating the HSD17B13 protein, a PROTAC would disrupt its role in hepatic lipid metabolism and potentially other pathogenic pathways, leading to a reduction in steatosis, inflammation, and fibrosis.[6]
Data Presentation: Quantitative Analysis of a Hypothetical HSD17B13 Degrader
The following tables summarize expected quantitative data from the preclinical evaluation of a hypothetical HSD17B13 PROTAC degrader, "HSD17B13-DEG-1".
Table 1: In Vitro Degradation Potency and Selectivity
| Parameter | Cell Line | HSD17B13-DEG-1 | Control (Inactive Epimer) |
|---|---|---|---|
| DC50 (nM) | HepG2 | 15 | > 10,000 |
| Huh7 | 25 | > 10,000 | |
| Dmax (%) | HepG2 | 95 | < 10 |
| Huh7 | 92 | < 10 |
| Selectivity (Proteomics) | HepG2 | HSD17B13 only | No significant degradation |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics in Mice
| Parameter | Route | Dose (mg/kg) | Value |
|---|---|---|---|
| Cmax (ng/mL) | Oral | 10 | 1500 |
| T1/2 (hours) | Oral | 10 | 6 |
| Bioavailability (%) | Oral | 10 | 40 |
| HSD17B13 Degradation (Liver, 24h) | Oral | 10 | 85% |
Table 3: Efficacy in a Diet-Induced Mouse Model of NASH
| Parameter | Vehicle Control | HSD17B13-DEG-1 (10 mg/kg) |
|---|---|---|
| Serum ALT (U/L) | 120 ± 15 | 55 ± 8 |
| Liver Triglycerides (mg/g) | 25 ± 4 | 12 ± 2 |
| NAFLD Activity Score (NAS) | 6.2 ± 0.8 | 2.5 ± 0.5 |
| Fibrosis Stage (Sirius Red) | 2.1 ± 0.4 | 0.8 ± 0.2 |
Experimental Protocols
Detailed methodologies are critical for the robust evaluation of HSD17B13-targeted protein degraders.
In Vitro Evaluation
4.1.1 Determination of DC50 and Dmax
-
Objective: To quantify the potency and efficacy of the HSD17B13 degrader in cultured liver cancer cell lines (e.g., HepG2, Huh7).
-
Methodology:
-
Cell Culture: Plate cells in 6-well or 12-well plates and allow them to adhere.
-
Compound Treatment: Treat cells with a serial dilution of the HSD17B13 degrader (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HSD17B13 and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify band intensities using densitometry. Normalize HSD17B13 levels to the loading control and then to the vehicle control. Plot the percentage of remaining HSD17B13 against the log concentration of the degrader to determine the DC50 and Dmax values using a four-parameter logistic curve fit.
-
4.1.2 Selectivity Profiling using Quantitative Proteomics
-
Objective: To assess the selectivity of the HSD17B13 degrader across the entire proteome.
-
Methodology:
-
Cell Treatment: Treat HepG2 cells with the HSD17B13 degrader at a concentration of approximately 10x DC50 and a vehicle control for 24 hours.
-
Sample Preparation: Lyse cells, digest proteins into peptides, and label with tandem mass tags (TMT) or perform label-free quantification.
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins. Compare protein abundance between the degrader-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
-
4.1.3 Mechanism of Action Confirmation
-
Objective: To confirm that protein degradation is mediated by the ubiquitin-proteasome system.
-
Methodology:
-
Co-treatment: Treat HepG2 cells with the HSD17B13 degrader at its DC80 concentration in the presence or absence of a proteasome inhibitor (e.g., MG132) or a ubiquitin-activating enzyme (E1) inhibitor (e.g., MLN7243).
-
Western Blot Analysis: After the treatment period, lyse the cells and perform a Western blot for HSD17B13.
-
Interpretation: Rescue of HSD17B13 degradation in the presence of the inhibitors confirms a proteasome- and ubiquitination-dependent mechanism.
-
In Vivo Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of HSD17B13 Degradation on Downstream Signaling: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a critical regulator in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). While its overexpression is linked to disease progression, genetic studies have consistently demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the advancement from simple steatosis to more severe liver pathologies such as fibrosis and hepatocellular carcinoma. This hepatoprotective effect has positioned HSD17B13 as a promising therapeutic target for targeted protein degradation.
This technical guide provides a comprehensive overview of the known downstream signaling consequences of HSD17B13 degradation. As specific data on HSD17B13 degrader molecules, such as Proteolysis-Targeting Chimeras (PROTACs), is not yet widely available in peer-reviewed literature, this document will synthesize findings from HSD17B13 inhibition and loss-of-function studies as a proxy for the effects of a degrader. We will explore the impact on lipid metabolism, inflammatory cascades, and fibrotic pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the core signaling networks.
Introduction to HSD17B13 and the Rationale for Targeted Degradation
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] Unlike other family members involved in sex hormone metabolism, HSD17B13's primary role appears to be in hepatic lipid and retinol (B82714) metabolism.[2][3] Localized to the surface of lipid droplets within hepatocytes, its expression is upregulated in NAFLD patients.[1][4] The enzyme exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[5]
The strong genetic evidence linking loss-of-function of HSD17B13 to protection from chronic liver diseases provides a compelling rationale for its therapeutic targeting.[1][5] Targeted protein degradation, utilizing molecules like PROTACs, offers a novel therapeutic modality to eliminate the HSD17B13 protein, thereby mimicking the protective effects observed in individuals with loss-of-function variants.[6][7][8]
Downstream Signaling Pathways Modulated by HSD17B13 Degradation
The degradation of HSD17B13 is anticipated to have a multi-pronged impact on hepatocyte biology, primarily affecting lipid metabolism, inflammatory responses, and fibrotic processes.
Alterations in Hepatic Lipid Metabolism
Overexpression of HSD17B13 is associated with increased lipid accumulation in the liver.[2][9] Conversely, its degradation is expected to remodel the hepatic lipidome.
-
Lipid Droplet Dynamics: Knockdown of HSD17B13 has been shown to decrease the number and size of hepatic lipid droplets.[9]
-
Triglyceride and Diglyceride Levels: Overexpression of HSD17B13 increases triglyceride (TG) and diglyceride (DG) levels.[9] Therefore, its degradation is predicted to lower these lipid species.
-
Phospholipid Composition: HSD17B13 deficiency is linked to an increase in phosphatidylcholines (PCs) and phosphatidylethanolamines (PEs).[3]
Modulation of Inflammatory Pathways
HSD17B13 activity has been linked to pro-inflammatory signaling in the liver.[1][9] Its degradation is expected to attenuate these inflammatory responses.
-
NF-κB and MAPK Signaling: Overexpression of HSD17B13 has been shown to influence the NF-κB and MAPK signaling pathways, which are central to the inflammatory response in the liver.[9]
-
STAT3 Signaling: HSD17B13 can promote the biosynthesis of Platelet-Activating Factor (PAF), which in turn can activate the STAT3 signaling pathway, leading to inflammatory responses.[10]
-
Cytokine Expression: Increased HSD17B13 levels in hepatocytes have been associated with elevated mRNA levels of pro-inflammatory cytokines such as IL-6 and CXCL3.[9]
Attenuation of Fibrotic Pathways
The protective effects of HSD17B13 loss-of-function extend to a reduced risk of liver fibrosis.[5][11]
-
Hepatic Stellate Cell Activation: HSD17B13 can indirectly activate hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[9] Its degradation is expected to reduce HSC activation.
-
Retinoid Metabolism: As a retinol dehydrogenase, HSD17B13 converts retinol to retinaldehyde.[5] This process can influence HSC activation. Degradation of HSD17B13 would alter retinoid signaling.
-
Fibrosis Markers: Inhibition or loss of HSD17B13 is associated with a reduction in key fibrosis markers.[5]
Quantitative Data Summary
The following tables summarize quantitative findings from studies on the impact of HSD17B13 expression levels.
Table 1: Effect of HSD17B13 Expression on Inflammatory and Fibrotic Markers
| Marker | Model System | Effect of HSD17B13 Overexpression/Activity | Effect of HSD17B13 Knockdown/Inhibition | Reference |
| IL-6 mRNA | L02 cells | Increased | Decreased | [9] |
| CXCL3 mRNA | L02 cells | Increased | Decreased | [9] |
| TGF-β1 mRNA | L02 cells | Increased | Decreased | [9] |
| α-SMA | Human liver 3D model | - | Reduction | [5] |
| Collagen Type I | Human liver 3D model | - | Reduction | [5] |
Table 2: Association of HSD17B13 Loss-of-Function Variant (rs72613567:TA) with Liver Disease Risk
| Condition | Population | Protective Effect | Reference |
| Alcoholic Liver Disease | European participants | 42% risk reduction (heterozygotes) | [4] |
| Alcoholic Cirrhosis | European participants | 73% risk reduction (homozygotes) | [4] |
| Alcohol-related Liver Disease | Chinese Han population | 19% decreased risk | [4] |
| Hepatocellular Carcinoma | General | Decreased risk (OR = 0.65 for heterozygotes, 0.28 for homozygotes) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HSD17B13 function and the effects of its degradation.
Retinol Dehydrogenase Activity Assay in HEK293 Cells
This cell-based assay quantifies the enzymatic activity of HSD17B13.
-
Objective: To measure the conversion of retinol to retinaldehyde by HSD17B13.
-
Materials: HEK293 cells, expression vector for HSD17B13, all-trans-retinol, and reagents for HPLC analysis.
-
Protocol:
-
Seed HEK293 cells in culture plates.
-
Transfect cells with the HSD17B13 expression vector or an empty vector control.
-
After 24-48 hours, add all-trans-retinol to the culture medium.
-
Incubate for a defined period (e.g., 6-8 hours).
-
Harvest the cells and culture medium.
-
Extract retinoids from the samples.
-
Separate and quantify retinaldehyde and retinoic acid using normal-phase HPLC.[12]
-
Gene Expression Analysis by qPCR
This method is used to quantify changes in the mRNA levels of downstream target genes.
-
Objective: To measure the expression of genes involved in inflammation and fibrosis.
-
Materials: Liver tissue or cultured hepatocytes, RNA extraction kit (e.g., TRIzol), reverse transcription kit, qPCR instrument, and gene-specific primers.
-
Protocol:
-
Isolate total RNA from samples.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using gene-specific primers for target genes (e.g., IL-6, CXCL3, TGF-β1) and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.[13]
-
Western Blotting for Protein Analysis
This technique is used to assess the protein levels of HSD17B13 and markers of inflammation and fibrosis.
-
Objective: To determine the abundance of specific proteins in liver tissue lysates.
-
Materials: Liver tissue, lysis buffer, SDS-PAGE gels, nitrocellulose or PVDF membranes, primary antibodies (e.g., anti-HSD17B13, anti-α-SMA), and HRP-conjugated secondary antibodies.
-
Protocol:
-
Prepare protein lysates from liver tissue.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.[13]
-
Conclusion
The degradation of HSD17B13 represents a promising therapeutic strategy for the treatment of chronic liver diseases. By eliminating the HSD17B13 protein, this approach is expected to mimic the hepatoprotective effects observed in individuals with genetic loss-of-function variants. The downstream consequences of HSD17B13 degradation are multifaceted, leading to beneficial alterations in hepatic lipid metabolism, a reduction in pro-inflammatory signaling through pathways such as NF-κB and STAT3, and the attenuation of fibrotic processes. Further research into specific HSD17B13 degrader molecules will be crucial to fully elucidate their therapeutic potential and translate these findings into novel treatments for patients with NAFLD and NASH.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 8. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents [patents.google.com]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Investigating the Substrate Specificity of HSD17B13: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a critical player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD).[1][2] Genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression to more severe liver conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3][4][5] This protective association has positioned HSD17B13 as a promising therapeutic target.[6][7] A thorough understanding of its substrate specificity is paramount to elucidating its precise physiological and pathological roles and for the rational design of targeted inhibitors.
This technical guide provides a comprehensive overview of the known substrates of HSD17B13, detailed methodologies for key experimental assays, and a summary of its involvement in critical signaling pathways.
Substrate Specificity of HSD17B13
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily and functions as an NAD+-dependent oxidoreductase.[6][8] It exhibits a surprisingly broad substrate range, catalyzing the conversion of various lipophilic molecules.[2][9] Its known substrates fall into three main categories: steroids, bioactive lipids, and retinoids. The ability of its active site to accommodate such structurally diverse molecules is a key area of ongoing research.[9]
Known Substrates
-
Steroids: The most well-characterized steroid substrate is 17β-estradiol , which HSD17B13 oxidizes to the less potent estrone.[8][10]
-
Bioactive Lipids: HSD17B13 has been shown to metabolize pro-inflammatory lipid mediators, including leukotriene B4 (LTB4) and 12(R)-hydroxyeicosatetraenoic acid .[2][9] This activity links the enzyme directly to inflammatory processes within the liver.
-
Retinoids: A primary enzymatic function of HSD17B13 is its role as a retinol (B82714) dehydrogenase, catalyzing the conversion of all-trans-retinol to all-trans-retinaldehyde .[11][12] This is a rate-limiting step in the synthesis of retinoic acid, a critical signaling molecule in the liver.[11]
Quantitative Data on Substrate Activity
Detailed kinetic parameters for HSD17B13 are not extensively reported in the literature, reflecting the challenges in studying this lipid droplet-associated protein. However, some quantitative data for its enzymatic activity with 17β-estradiol has been determined.
| Substrate | Category | Km | Vmax | Enzyme Source | Assay Conditions | Reference |
| 17β-estradiol | Steroid | 6.08 µM | 0.94 nmol/min/mg | Recombinant Human HSD17B13 | pH and temperature not specified | [8] |
| Leukotriene B4 | Bioactive Lipid | Not Reported | Not Reported | Not Reported | Not Reported | |
| all-trans-retinol | Retinoid | Not Reported | Not Reported | Not Reported | Not Reported |
Key Signaling Pathways Involving HSD17B13
HSD17B13 is integrated into several key signaling networks within the hepatocyte that influence lipid metabolism, inflammation, and fibrosis.
LXRα/SREBP-1c-Mediated Transcriptional Regulation
The expression of the HSD17B13 gene is transcriptionally regulated by the Liver X Receptor alpha (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which are master regulators of lipogenesis.[2][13][14] Activation of LXRα by oxysterols or synthetic agonists leads to the induction of SREBP-1c. SREBP-1c then binds to a sterol regulatory element (SRE) in the promoter region of the HSD17B13 gene, thereby increasing its transcription.[13][15] This places HSD17B13 in a feed-forward loop that can contribute to the development of hepatic steatosis.[15][16]
HSD17B13-Mediated TGF-β1 Signaling and Fibrosis
HSD17B13 activity in hepatocytes can promote liver fibrosis through a paracrine signaling mechanism involving Transforming Growth Factor-beta 1 (TGF-β1).[8][17] The enzymatic activity of HSD17B13 leads to increased production and secretion of TGF-β1 from hepatocytes.[17] This secreted TGF-β1 then binds to its receptor on neighboring hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[17][18] This activation of HSCs leads to their transdifferentiation into myofibroblasts, which then deposit extracellular matrix proteins, leading to fibrosis.[17]
HSD17B13, Platelet-Activating Factor (PAF), and Inflammation
Recent studies have uncovered a pro-inflammatory role for HSD17B13 mediated by Platelet-Activating Factor (PAF). The enzymatic activity of HSD17B13, particularly its formation of homodimers through liquid-liquid phase separation, enhances the biosynthesis of PAF.[1][19][20] PAF is then secreted and acts in an autocrine manner on the hepatocyte, binding to the PAF receptor (PAFR).[1] This receptor activation triggers the phosphorylation and activation of the STAT3 signaling pathway.[1][19] Activated STAT3 promotes the expression of fibrinogen, which in turn increases leukocyte adhesion, contributing to liver inflammation.[1][20]
Experimental Protocols
Characterizing the enzymatic activity of HSD17B13 is crucial for both basic research and drug discovery. The following sections provide detailed methodologies for key experiments.
In Vitro HSD17B13 Enzymatic Activity Assay (NADH Detection)
This protocol describes a common method to measure the enzymatic activity of purified, recombinant HSD17B13 by quantifying the production of NADH using a bioluminescent assay.
Objective: To measure the NAD+-dependent oxidation of a substrate by HSD17B13 in a high-throughput format.
Principle: The HSD17B13 reaction produces NADH. A coupled-enzyme system, such as the NAD/NADH-Glo™ assay, uses a reductase that is specifically activated by NADH to convert a pro-luciferin substrate into luciferin. A luciferase enzyme then generates a stable, glow-type luminescent signal that is directly proportional to the amount of NADH produced.[21][22][23]
Materials:
-
Recombinant purified human HSD17B13 enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate (e.g., 17β-estradiol)
-
Cofactor: NAD+
-
NAD/NADH-Glo™ Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and keep on ice.
-
Prepare a 2X working solution of the HSD17B13 enzyme in Assay Buffer.
-
Prepare a 2X working solution of the Substrate and Cofactor (NAD+) in Assay Buffer.
-
Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 5 µL of Assay Buffer to each well of a 384-well plate.
-
For inhibitor studies, add test compounds at various concentrations. For controls, add vehicle (e.g., DMSO).
-
Add 5 µL of the 2X HSD17B13 enzyme solution to all wells except for "No Enzyme" background controls.
-
Incubate the plate for 15 minutes at room temperature to allow for any inhibitor binding.
-
-
Reaction Initiation:
-
Add 10 µL of the 2X Substrate/Cofactor solution to all wells to start the reaction. The final reaction volume is 20 µL.
-
Mix the plate gently and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Signal Detection:
-
Add 20 µL of the prepared NAD/NADH-Glo™ Detection Reagent to all wells.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the luminescent signal to develop.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background signal (from "No Enzyme" wells) from all other measurements.
-
For inhibitor studies, normalize the data to control wells (0% inhibition with vehicle and 100% inhibition with a known inhibitor or no enzyme).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This protocol describes a method to measure the RDH activity of HSD17B13 in a cellular environment by quantifying the conversion of retinol to its metabolites.[24][25][26]
Objective: To assess HSD17B13 RDH activity and its inhibition in a physiologically relevant context.
Principle: Cells (typically HEK293 or HepG2) are transiently transfected to overexpress HSD17B13. These cells are then incubated with all-trans-retinol. The enzymatic activity of HSD17B13 converts the retinol to retinaldehyde and subsequently retinoic acid. The levels of these retinoids are then quantified, typically by High-Performance Liquid Chromatography (HPLC).[11][24][27]
Materials:
-
HEK293 or HepG2 cells
-
Cell culture medium and supplements
-
Expression vector for human HSD17B13 (and empty vector control)
-
Transfection reagent (e.g., Lipofectamine)
-
All-trans-retinol
-
Cell lysis buffer
-
Reagents for retinoid extraction (e.g., hexane, ethyl acetate)
-
HPLC system with a UV detector
-
Retinoid standards (retinol, retinaldehyde, retinoic acid)
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 or HepG2 cells in 6-well plates and grow to ~70-80% confluency.
-
Transfect the cells with either the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent, following the manufacturer's protocol.
-
-
Inhibitor and Substrate Treatment:
-
Allow cells to express the protein for 24-48 hours post-transfection.
-
For inhibitor studies, pre-incubate the cells with varying concentrations of the test compound (or vehicle) for 1-2 hours.
-
Replace the medium with fresh medium containing all-trans-retinol (e.g., 5 µM).
-
Incubate the cells for 6-8 hours at 37°C.[25]
-
-
Sample Preparation:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells and collect the cell lysate.
-
Determine the protein concentration of the lysate.
-
-
Retinoid Extraction and Analysis:
-
Extract retinoids from the lysate using an organic solvent (e.g., liquid-liquid extraction with hexane).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried retinoid sample in the HPLC mobile phase.
-
Inject the sample into an HPLC system to separate and quantify retinaldehyde and retinoic acid by comparing peak areas to those of the retinoid standards.
-
Data Analysis:
-
Normalize the amount of retinaldehyde and/or retinoic acid produced to the total protein concentration of the cell lysate.
-
Compare the activity in HSD17B13-expressing cells to the empty vector control to determine the specific enzymatic activity.
-
For inhibitor studies, calculate the percent inhibition at different concentrations and determine the IC50 value.
Conclusion
HSD17B13 is a multifaceted enzyme with a broad substrate specificity that places it at the crossroads of hepatic lipid metabolism, inflammation, and fibrogenesis. Its activity on steroids, bioactive lipids, and particularly retinoids highlights its complex role in liver pathophysiology. The strong genetic evidence linking loss-of-function variants to protection from chronic liver disease underscores its importance as a high-value therapeutic target. The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to further investigate the function of HSD17B13, screen for novel inhibitors, and ultimately advance the development of new therapies for liver disease. Continued research to fully elucidate the kinetic parameters for all its physiological substrates will be crucial for a complete understanding of its biological role.
References
- 1. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phosphorylation of 17β-hydroxysteroid dehydrogenase 13 at serine 33 attenuates nonalcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. HSD17B13 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 15. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Roles of transforming growth factor-β signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HSD17B13 liquid-liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. NAD/NADH-Glo™ Assay Protocol [worldwide.promega.com]
- 24. benchchem.com [benchchem.com]
- 25. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for HSD17B13 Degrader 2: An In Vitro Degradation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have demonstrated a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3] This has established HSD17B13 as a compelling therapeutic target. Targeted protein degradation, utilizing molecules like Proteolysis-Targeting Chimeras (PROTACs), offers a novel therapeutic modality to eliminate disease-causing proteins.[4]
A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to the target protein (in this case, HSD17B13), a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. "HSD17B13 Degrader 2" is a hypothetical PROTAC designed to induce the degradation of the HSD17B13 protein.
These application notes provide a detailed protocol for an in vitro degradation assay to characterize the activity of this compound in a cellular context. The primary method for quantifying degradation is Western blotting, with ELISA as an alternative high-throughput method.
Signaling Pathway and Mechanism of Action
HSD17B13 is involved in the metabolism of various substrates, including steroids and retinol. Its expression is regulated by key transcription factors involved in lipid metabolism. The degradation of HSD17B13 via a PROTAC like this compound involves hijacking the cell's ubiquitin-proteasome system.
Experimental Protocols
The following protocols describe the in vitro assessment of HSD17B13 protein degradation induced by this compound.
Protocol 1: Cell-Based HSD17B13 Degradation Assay using Western Blot
This protocol details the treatment of cells expressing HSD17B13 with the degrader compound, followed by lysis and quantification of the remaining HSD17B13 protein by Western blot.
Materials:
-
Cell Line: HepG2 or HEK293 cells stably overexpressing HSD17B13.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (1% Triton X-100, 50 mM Tris pH 8, 150 mM NaCl) supplemented with protease inhibitors.
-
Primary Antibody: Anti-HSD17B13 antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Loading Control Antibody: Anti-β-actin or anti-GAPDH antibody.
-
PVDF membrane, blocking buffer (5% non-fat milk in TBST), TBST, and ECL substrate.
Procedure:
-
Cell Seeding: Seed HepG2 cells stably expressing HSD17B13 in 6-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Typical concentration ranges for PROTACs are from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a negative control (e.g., an inactive epimer of the degrader).
-
Remove the medium from the cells and add the medium containing the degrader or controls.
-
Incubate for a desired time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C and 5% CO2.
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSD17B13 and a loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for HSD17B13 and the loading control.
-
Normalize the HSD17B13 signal to the loading control signal.
-
Calculate the percentage of HSD17B13 remaining relative to the vehicle-treated control.
-
Plot the percentage of HSD17B13 remaining against the degrader concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Protocol 2: HSD17B13 Degradation Quantification by ELISA
This protocol offers a higher-throughput alternative to Western blotting for quantifying HSD17B13 protein levels.
Materials:
-
All materials from Protocol 1, except for those specific to Western blotting.
-
HSD17B13 ELISA Kit: A commercially available or in-house developed sandwich ELISA kit.
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1, but use a 96-well plate format.
-
Cell Lysis: Lyse the cells directly in the 96-well plate according to the lysis buffer instructions compatible with the chosen ELISA kit.
-
ELISA:
-
Perform the HSD17B13 ELISA on the cell lysates according to the manufacturer's protocol. This typically involves:
-
Adding diluted lysates to wells pre-coated with an anti-HSD17B13 capture antibody.
-
Incubating to allow HSD17B13 to bind.
-
Washing the wells.
-
Adding a detection antibody (biotin-conjugated anti-HSD17B13).
-
Washing and adding streptavidin-HRP.
-
Adding a substrate solution to develop a colorimetric or chemiluminescent signal.
-
Stopping the reaction and reading the signal on a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using recombinant HSD17B13 protein.
-
Calculate the concentration of HSD17B13 in each sample from the standard curve.
-
Normalize the HSD17B13 concentration to the total protein concentration for each well (can be determined from a parallel plate).
-
Calculate the percentage of HSD17B13 remaining relative to the vehicle-treated control and determine DC50 and Dmax values.
-
Data Presentation
Quantitative data from the degradation assays should be summarized in a clear, structured format.
Table 1: In Vitro Degradation Profile of this compound
| Parameter | Western Blot | ELISA |
| Cell Line | HepG2-HSD17B13 | HepG2-HSD17B13 |
| Time Point | 24 hours | 24 hours |
| DC50 (nM) | e.g., 25 | e.g., 30 |
| Dmax (%) | e.g., >90% | e.g., >90% |
| Negative Control DC50 | >10,000 nM | >10,000 nM |
Table 2: Time-Course of HSD17B13 Degradation by this compound (at 100 nM)
| Time (hours) | % HSD17B13 Remaining (Western Blot) |
| 0 | 100% |
| 2 | e.g., 85% |
| 4 | e.g., 60% |
| 8 | e.g., 35% |
| 16 | e.g., 15% |
| 24 | e.g., <10% |
Conclusion
The provided protocols offer robust methods for the in vitro characterization of HSD17B13 degraders. The Western blot assay provides detailed, semi-quantitative information on protein levels, while the ELISA offers a higher-throughput method for screening and dose-response analysis. These assays are crucial for the preclinical evaluation of potential therapeutics targeting HSD17B13 for the treatment of chronic liver diseases.
References
Measuring HSD17B13 Degradation: A Guide to Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various cell-based assays designed to measure the degradation of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver and a key therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[1][2] Understanding the degradation kinetics of HSD17B13 is crucial for the development of novel therapeutics that target this enzyme for degradation.
Introduction to HSD17B13 and its Degradation
HSD17B13 is implicated in hepatic lipid and retinol (B82714) metabolism.[3] Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of progressive liver disease, making it a compelling target for therapeutic intervention.[1] One of the key strategies to modulate the activity of HSD17B13 is through targeted protein degradation, which offers a powerful approach to reduce its cellular levels. This guide details several methodologies to quantify the degradation of HSD17B13 in a cellular context.
Quantitative Data Summary
The following tables summarize quantitative data related to HSD17B13, including the in vitro potency of various inhibitors and a semi-quantitative comparison of different assays used to measure its degradation.
Table 1: In Vitro Potency of Selected HSD17B13 Inhibitors
| Compound Name | Target Species | Assay Type | IC50 |
| Hsd17B13-IN-23 | Human | Enzymatic (Estradiol) | < 0.1 µM |
| BI-3231 | Human | Enzymatic | 1 nM |
| Compound 32 | Human | Enzymatic | 2.5 nM |
| EP-036332 | Human | Enzymatic | 14 nM |
Table 2: Semi-Quantitative Comparison of Cell-Based Assays for HSD17B13 Degradation
| Assay | Principle | Throughput | Sensitivity | Quantitative Nature | Key Advantages | Key Limitations |
| Western Blot | Immunodetection of separated proteins by size | Low to Medium | Moderate (ng range) | Semi-quantitative | Provides molecular weight information, widely accessible.[4] | Labor-intensive, lower throughput, variability in loading and transfer. |
| ELISA | Antibody-based capture and detection of target protein | High | High (pg to ng range) | Quantitative | High throughput, sensitive, and reproducible. | Can be prone to antibody cross-reactivity, no size information. |
| HiBiT Assay | Luminescence from reconstituted NanoLuc luciferase tagged to the protein | High | Very High (femtogram range) | Quantitative | Real-time and kinetic measurements, high sensitivity, and broad dynamic range. | Requires genetic modification of the target protein. |
| dTAG System | Targeted degradation of a fusion protein by a small molecule degrader | Medium to High | High (indirectly measured) | Quantitative (of degradation) | Rapid and specific degradation, allows for studying immediate effects of protein loss. | Requires expression of a fusion protein, potential for off-target effects of the degrader. |
| LC-MS/MS | Mass spectrometry-based quantification of proteotypic peptides | Low to Medium | Very High | Absolute Quantification | High specificity and can measure protein turnover rates. | Requires specialized equipment and expertise, complex data analysis. |
Signaling Pathways and Experimental Workflows
Visualizing the cellular context and experimental procedures is essential for understanding the assays. The following diagrams, generated using the DOT language, illustrate key signaling pathways involving HSD17B13 and the general workflows of the described experimental protocols.
Caption: Simplified signaling pathway of HSD17B13 in lipid metabolism and inflammation.
Caption: General experimental workflow for Western blot analysis of HSD17B13.
Caption: Experimental workflow for the dTAG system to induce HSD17B13 degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments to measure HSD17B13 degradation.
Protocol 1: Western Blot for HSD17B13 Quantification
This protocol describes the detection and semi-quantification of HSD17B13 protein levels in cell lysates.
Materials:
-
Cell Line: HepG2 or other suitable cell line endogenously expressing or overexpressing HSD17B13.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 12%).
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Primary Antibody: Anti-HSD17B13 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Loading Control Antibody: Anti-GAPDH or anti-β-actin antibody.
Procedure:
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Treat cells with the compound of interest for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HSD17B13 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the HSD17B13 band intensity to the loading control.
-
Protocol 2: ELISA for HSD17B13 Quantification
This protocol describes the quantitative measurement of HSD17B13 in cell lysates using a sandwich ELISA kit.
Materials:
-
HSD17B13 ELISA Kit: Commercially available kit containing a pre-coated plate, detection antibody, standards, and other necessary reagents.
-
Cell Lysates: Prepared as described in the Western Blot protocol.
-
Plate Reader: Capable of measuring absorbance at 450 nm.
Procedure:
-
Prepare Reagents: Reconstitute standards and prepare working solutions of antibodies and other reagents as per the kit manufacturer's instructions.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as per the kit's instructions to allow HSD17B13 to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add the biotin-conjugated detection antibody specific for HSD17B13 and incubate.
-
Wash the wells.
-
Add streptavidin-HRP and incubate.
-
Wash the wells.
-
Add the TMB substrate solution and incubate to develop color.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at 450 nm.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Determine the concentration of HSD17B13 in the samples by interpolating their OD values from the standard curve.
-
Protocol 3: HiBiT Assay for Real-Time HSD17B13 Degradation
This protocol describes a highly sensitive, real-time method to measure HSD17B13 degradation by tagging the protein with the HiBiT peptide.
Materials:
-
Cell Line: A cell line engineered to express HSD17B13 fused with the HiBiT tag (either N- or C-terminally). This can be achieved through CRISPR/Cas9-mediated knock-in or lentiviral transduction.
-
Nano-Glo® HiBiT Lytic Detection System: Contains LgBiT protein and furimazine substrate.
-
Luminometer: For measuring luminescence.
-
White, opaque 96-well plates.
Procedure:
-
Cell Seeding: Seed the HiBiT-HSD17B13 expressing cells in a white, opaque 96-well plate.
-
Compound Treatment: Treat the cells with compounds that induce HSD17B13 degradation. Include appropriate vehicle controls.
-
Lysis and Detection (Endpoint Assay):
-
At desired time points, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.
-
Add a volume of the lytic reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 3-10 minutes to ensure complete cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of HiBiT-tagged HSD17B13.
-
Calculate the percentage of HSD17B13 degradation relative to the vehicle-treated control. For kinetic studies, measure luminescence at multiple time points.
-
Protocol 4: dTAG System for Targeted HSD17B13 Degradation
This protocol outlines the use of the dTAG system to induce the specific and rapid degradation of HSD17B13.
Materials:
-
Cell Line: A cell line engineered to express HSD17B13 fused with the FKBP12F36V tag.
-
dTAG Degrader Molecule (e.g., dTAG-13): A heterobifunctional molecule that bridges the FKBP12F36V tag and an E3 ligase.
-
Method for Protein Quantification: Western blot, HiBiT assay, or LC-MS/MS.
Procedure:
-
Cell Culture and Treatment:
-
Culture the HSD17B13-FKBP12F36V expressing cells to the desired confluency.
-
Treat the cells with various concentrations of the dTAG degrader molecule for different time points (degradation can be observed within an hour). Include a vehicle control (DMSO).
-
-
Sample Collection and Lysis:
-
At the end of the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer for the downstream detection method (e.g., RIPA buffer for Western blot).
-
-
Quantification of HSD17B13 Degradation:
-
Measure the remaining levels of HSD17B13-FKBP12F36V protein using one of the following methods:
-
Western Blot: As described in Protocol 1, using an antibody against HSD17B13 or the FKBP12 tag.
-
HiBiT Assay: If the fusion protein also includes a HiBiT tag, follow Protocol 3.
-
LC-MS/MS: For absolute quantification of the fusion protein.
-
-
-
Data Analysis:
-
Determine the percentage of HSD17B13 degradation for each concentration and time point relative to the vehicle control.
-
Calculate degradation parameters such as DC50 (concentration for 50% degradation) and the degradation rate.
-
Conclusion
The choice of assay for measuring HSD17B13 degradation depends on the specific research question, required throughput, and available resources. Western blotting provides a straightforward, albeit semi-quantitative, method for initial assessments. ELISA offers a higher throughput and more quantitative alternative. For researchers seeking high sensitivity, real-time kinetics, and a broad dynamic range, the HiBiT assay is an excellent choice. The dTAG system provides a powerful tool for rapid and specific degradation, enabling the study of the immediate cellular consequences of HSD17B13 loss. Finally, LC-MS/MS offers the highest level of specificity and the ability to measure absolute protein turnover. By selecting the appropriate assay and following these detailed protocols, researchers can effectively investigate the degradation of HSD17B13 and accelerate the development of novel therapeutics for liver diseases.
References
Application Note: Quantification of HSD17B13 Protein Levels by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence has strongly linked HSD17B13 to the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[2][3] Studies have shown that the expression of HSD17B13 is significantly upregulated in the livers of NAFLD patients.[4] Conversely, genetic variants that lead to a loss of HSD17B13 function are associated with a reduced risk of developing chronic liver disease, highlighting it as a promising therapeutic target.
Accurate and robust quantification of HSD17B13 protein levels in liver tissue and cellular models is crucial for understanding its precise role in disease progression and for the development of novel therapeutics targeting this enzyme. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive platform for the absolute quantification of proteins, overcoming some of the limitations of antibody-based methods. This application note provides a detailed protocol for the quantification of HSD17B13 protein using a targeted LC-MS/MS approach, from sample preparation to data analysis.
Signaling Pathway of HSD17B13
The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism. The liver X receptor-α (LXR-α), upon activation, induces the expression of sterol regulatory element-binding protein-1c (SREBP-1c). SREBP-1c then binds to the promoter of the HSD17B13 gene, upregulating its transcription. Increased HSD17B13 activity, in turn, has been shown to promote the secretion of Transforming Growth Factor-beta 1 (TGF-β1), a key mediator of hepatic fibrosis, which can then activate hepatic stellate cells in a paracrine manner.
Data Presentation
Quantitative analysis of HSD17B13 protein expression in human liver tissue has demonstrated a significant increase in patients with liver disease compared to healthy individuals. The following table summarizes representative data from immunohistochemistry (IHC) studies.
| Liver Condition | Number of Patients (n) | Mean IHC Score (± SEM) | Reference |
| Normal | 19 | 49.74 ± 4.13 | |
| NASH | 42 | 67.85 ± 1.37 | |
| Cirrhosis | 18 | 68.89 ± 1.71 | |
| Hepatocellular Carcinoma (HCC) | 42 | 29.52 ± 3.35 |
Table 1: HSD17B13 Protein Expression in Human Liver Tissues.
Experimental Protocols
The quantification of HSD17B13 by LC-MS/MS involves a bottom-up proteomics approach, where the protein is digested into peptides, and specific "proteotypic" peptides unique to HSD17B13 are quantified as surrogates for the parent protein. The general workflow is depicted below.
Protocol 1: Sample Preparation from Liver Tissue
-
Homogenization: Weigh approximately 20-30 mg of frozen liver tissue and place it in a 2 mL tube with ceramic beads. Add 500 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Homogenize the tissue using a bead-based homogenizer until no visible tissue fragments remain.
-
Lysate Preparation: Incubate the homogenate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the total protein concentration of the lysate using a bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions.
Protocol 2: In-Solution Tryptic Digestion
-
Aliquoting: Based on the BCA assay results, aliquot 50 µg of total protein from each sample into a new tube.
-
Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Cool the samples to room temperature. Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50-80% acetonitrile (B52724) and 0.1% formic acid.
-
Drying: Dry the eluted peptides completely in a vacuum centrifuge.
Protocol 3: LC-MS/MS Method Development and Analysis
As no standardized, publicly available targeted assay for HSD17B13 has been widely published, this protocol outlines the steps to develop a robust Multiple Reaction Monitoring (MRM) method.
-
Proteotypic Peptide Selection (In Silico):
-
Obtain the full-length amino acid sequence of human HSD17B13 (UniProt ID: Q7Z5P4).
-
Perform an in-silico tryptic digest of the sequence.
-
Select 3-5 candidate proteotypic peptides based on established criteria:
-
Unique to HSD17B13.
-
Length of 7-20 amino acids.
-
No missed cleavage sites.
-
Absence of easily modifiable residues (e.g., Methionine, Cysteine).
-
Predicted to have good ionization efficiency.
-
-
-
Internal Standard:
-
Synthesize stable isotope-labeled (SIL) versions of the selected candidate peptides (e.g., with ¹³C/¹⁵N-labeled Arginine or Lysine at the C-terminus). These will serve as internal standards for absolute quantification.
-
-
MRM Transition Optimization (Empirical):
-
For each candidate peptide, determine the optimal precursor ion (typically the 2+ or 3+ charge state).
-
Infuse the synthetic peptide into the mass spectrometer and perform a product ion scan to identify the most intense and specific fragment ions (y- and b-ions).
-
Select the top 3-5 most intense fragment ions for each peptide to create MRM transitions (precursor m/z → product m/z).
-
For each transition, optimize the collision energy (CE) to maximize the fragment ion signal.
-
-
LC-MS/MS Analysis:
-
Peptide Resuspension: Reconstitute the dried, desalted peptides from the sample digest in 50-100 µL of 0.1% formic acid in LC-MS grade water. Spike in a known concentration of the SIL peptide internal standard mixture.
-
Chromatography: Inject the sample onto a C18 reversed-phase LC column. Separate the peptides using a gradient of increasing acetonitrile concentration over 30-60 minutes.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) and MRM mode, monitoring the optimized transitions for both the endogenous (light) HSD17B13 peptides and their corresponding SIL (heavy) internal standards.
-
| Parameter | Typical Setting |
| LC Column | C18, 2.1 mm ID, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% to 40% B over 30 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example LC-MS/MS Parameters (must be optimized for the specific instrument and peptides).
-
Data Analysis and Quantification:
-
Integrate the chromatographic peak areas for each MRM transition of the endogenous peptides and their corresponding SIL internal standards.
-
Calculate the peak area ratio (Endogenous/Internal Standard).
-
Generate a standard curve using known concentrations of the synthetic light peptide spiked into a relevant matrix (e.g., yeast lysate) with a fixed concentration of the SIL internal standard.
-
Determine the absolute concentration of the HSD17B13 peptide in the sample by interpolating its peak area ratio on the standard curve.
-
Calculate the final protein amount (e.g., in fmol/µg of total protein) based on the initial amount of protein used in the digestion.
-
Conclusion
This application note provides a comprehensive framework for the development and implementation of a targeted LC-MS/MS method for the quantification of HSD17B13 protein. By employing stable isotope-labeled internal standards and an optimized MRM assay, researchers can achieve sensitive, specific, and accurate measurements of HSD17B13 levels in complex biological samples. This will facilitate a deeper understanding of its role in liver disease and aid in the preclinical and clinical development of therapeutic agents targeting this important protein.
References
Application Notes and Protocols for High-Throughput Screening of HSD17B13 Degrader Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression, providing a strong rationale for the development of molecules that can reduce HSD17B13 protein levels.[3] Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality to eliminate HSD17B13.[4][5] These application notes provide a comprehensive framework for a high-throughput screening (HTS) campaign designed to identify and characterize HSD17B13 degrader molecules.
HSD17B13 Signaling Pathway
HSD17B13 is involved in hepatic lipid and retinol (B82714) metabolism. Its expression is regulated by the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), key transcription factors in lipogenesis. By catalyzing the conversion of retinol to retinaldehyde, HSD17B13 influences retinoid signaling pathways. The development of degrader molecules aims to disrupt these downstream pathways by eliminating the HSD17B13 protein.
High-Throughput Screening (HTS) Cascade
A tiered HTS approach is recommended to efficiently identify and validate HSD17B13 degrader molecules from large compound libraries. The workflow is designed to maximize throughput in the primary screen and increase biological relevance in subsequent assays.
Data Presentation
Table 1: HTS Campaign Metrics (Hypothetical Data)
| Parameter | Value |
| Compound Library Size | 500,000 |
| Primary Screening Concentration | 10 µM |
| Primary Hit Rate | 0.5% |
| Confirmed Hits (Dose-Response) | 150 |
| Hit Confirmation Rate | 6% |
| Z'-factor (Primary Assay) | > 0.6 |
Table 2: Characterization of Lead Degrader Molecules (Hypothetical Data)
| Compound ID | DC50 (nM) | Dmax (%) | HSD17B13 Enzymatic Inhibition IC50 (µM) | Ternary Complex EC50 (nM) |
| HSD17B13-DEG-001 | 50 | 95 | 1.2 | 80 |
| HSD17B13-DEG-002 | 120 | 88 | 2.5 | 150 |
| HSD17B13-DEG-003 | 85 | 92 | 0.8 | 110 |
| Negative Control | > 10,000 | < 10 | > 50 | > 10,000 |
Experimental Protocols
Protocol 1: Primary High-Throughput Cellular Degradation Assay (CRISPR HiBiT)
This assay quantifies the reduction of endogenously tagged HSD17B13 in a high-throughput format.
1. Cell Line Generation:
-
Utilize CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous HSD17B13 locus in a relevant human liver cell line (e.g., HepG2 or Huh7).
-
Select and validate a clonal cell line expressing HiBiT-tagged HSD17B13 at physiological levels.
2. Assay Procedure:
-
Plate the HiBiT-HSD17B13 cells in 384-well or 1536-well white assay plates and incubate overnight.
-
Using an acoustic liquid handler, dispense test compounds and controls (e.g., DMSO for vehicle, a known inhibitor as a negative control for degradation) to a final concentration of 10 µM.
-
Incubate cells with compounds for a predetermined time (e.g., 6, 12, or 24 hours) to induce protein degradation.
-
Add a lytic reagent containing the LgBiT protein and a luciferase substrate (e.g., Nano-Glo® Live Cell Assay System).
-
Incubate at room temperature for 10-15 minutes to allow for cell lysis and HiBiT/LgBiT complementation.
-
Measure luminescence using a plate reader. A decrease in luminescence indicates HSD17B13 degradation.
3. Data Analysis:
-
Normalize the luminescence signal to the vehicle control (DMSO).
-
Calculate the percentage of HSD17B13 degradation for each compound.
-
Compounds exhibiting degradation above a defined threshold (e.g., >50%) are considered primary hits.
Protocol 2: Secondary Assay - Western Blot for HSD17B13 Degradation
This protocol provides orthogonal confirmation of HSD17B13 degradation for confirmed hits.
1. Cell Treatment and Lysis:
-
Plate HepG2 or Huh7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a dose-response of the hit compound (e.g., 0.01 to 10 µM) for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
2. SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against HSD17B13.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin).
3. Data Analysis:
-
Quantify the band intensity for HSD17B13 and the loading control using densitometry software.
-
Normalize the HSD17B13 signal to the loading control.
-
Calculate the percentage of remaining HSD17B13 relative to the vehicle control to determine DC50 and Dmax values.
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This proximity-based assay confirms the compound's mechanism of action by detecting the formation of the HSD17B13-Degrader-E3 ligase ternary complex.
1. Reagents:
-
Recombinant, tagged HSD17B13 protein (e.g., GST-tagged).
-
Recombinant, tagged E3 ligase complex (e.g., VHL or Cereblon complex, FLAG-tagged).
-
AlphaLISA acceptor beads conjugated with an antibody against one tag (e.g., anti-GST).
-
AlphaLISA donor beads conjugated to a binder for the other tag (e.g., streptavidin-coated for a biotinylated anti-FLAG antibody).
-
Test compounds serially diluted in assay buffer.
2. Assay Procedure:
-
In a 384-well ProxiPlate, add the HSD17B13 protein, the E3 ligase complex, and the test compound.
-
Incubate at room temperature for 1-2 hours to allow for ternary complex formation.
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads in the dark and incubate.
-
Read the plate on an AlphaLISA-compatible plate reader.
3. Data Analysis:
-
An increase in the AlphaLISA signal indicates the formation of the ternary complex.
-
Plot the signal against the compound concentration to determine the EC50 for ternary complex formation.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the high-throughput screening and characterization of novel HSD17B13 degrader molecules. By employing a tiered screening cascade that begins with a high-throughput cellular degradation assay and progresses to more detailed mechanistic and orthogonal validation assays, researchers can efficiently identify and advance potent and selective HSD17B13 degraders for the potential treatment of chronic liver diseases.
References
Application Notes and Protocols for In Vivo Evaluation of HSD17B13 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genome-wide association studies have revealed a strong correlation between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3] This protective genetic association has identified HSD17B13 as a promising therapeutic target for chronic liver diseases. The overexpression of HSD17B13 is associated with increased lipid accumulation in hepatocytes, suggesting that its degradation could be a beneficial therapeutic strategy.[4]
These application notes provide a comprehensive guide to the in vivo testing of HSD17B13 degraders, such as proteolysis-targeting chimeras (PROTACs) or molecular glues. The focus is on leveraging suitable animal models and robust experimental protocols to assess the efficacy of these novel therapeutic agents.
Signaling Pathways and Mechanism of Action
HSD17B13 is implicated in hepatic lipid and retinol (B82714) metabolism.[5] Its expression is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. HSD17B13 catalyzes the conversion of retinol to retinaldehyde. Small-molecule degraders targeting HSD17B13 are designed to induce its ubiquitination and subsequent degradation by the proteasome, thereby reducing its cellular levels and mitigating its pathological effects.
Recommended In Vivo Models
The selection of an appropriate animal model is critical for the successful evaluation of HSD17B13 degrader efficacy.
-
Diet-Induced Obesity (DIO) and NAFLD/NASH Models:
-
High-Fat Diet (HFD) Model: C57BL/6J mice fed a diet with 45-60% of calories from fat for 12-16 weeks develop obesity and hepatic steatosis, which are characteristic of NAFLD. This model is suitable for assessing the impact of HSD17B13 degradation on fat accumulation in the liver.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHFD) Model: This model induces more severe liver injury, including inflammation and fibrosis, characteristic of NASH, over a period of 6-12 weeks. It is well-suited for evaluating the therapeutic potential of HSD17B13 degraders on the progression of liver disease.
-
-
Humanized Mouse Models:
-
B-hHSD17B13 Mice: These mice have the coding region of the mouse Hsd17b13 gene replaced with its human counterpart. This model is particularly valuable for testing the efficacy of degraders that are specific to human HSD17B13.
-
H11-Alb-hHSD17B13 Mice: In this model, the human HSD17B13 coding sequence is integrated into a safe harbor locus under the control of the albumin promoter, leading to liver-specific expression.
-
Experimental Protocols
A systematic approach is essential for the in vivo evaluation of HSD17B13 degraders.
Protocol 1: Formulation of HSD17B13 Degrader for Oral Administration
Given that many small-molecule degraders have poor aqueous solubility, a suitable formulation is crucial for achieving adequate bioavailability.
Materials:
-
HSD17B13 degrader compound
-
Vehicle components (e.g., Tween® 80, polyethylene (B3416737) glycol 400 (PEG400), 0.5% methylcellulose)
-
Sterile water or saline
-
Vortex mixer and sonicator
Procedure:
-
Prepare the vehicle by mixing the chosen components in the desired ratio (e.g., 10% Tween® 80, 90% sterile water).
-
Weigh the required amount of the HSD17B13 degrader.
-
Create a uniform suspension by gradually adding the vehicle to the degrader while vortexing.
-
Sonication may be used to aid in the dissolution and suspension of the compound.
-
Prepare fresh formulations regularly to ensure stability.
Protocol 2: In Vivo Efficacy Study in a Diet-Induced NASH Model
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
CDAAHFD and standard chow diet
-
Formulated HSD17B13 degrader and vehicle control
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate mice for one week with free access to standard chow and water.
-
NASH Induction: Feed mice the CDAAHFD for 8-12 weeks to induce NASH. A control group should remain on the standard chow diet.
-
Treatment:
-
Randomize the CDAAHFD-fed mice into vehicle control and degrader treatment groups.
-
Administer the HSD17B13 degrader or vehicle daily via oral gavage for 4-8 weeks. Dose levels should be determined from prior pharmacokinetic and tolerability studies.
-
-
Monitoring: Monitor body weight, food intake, and the general health of the animals weekly.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis.
Protocol 3: Quantification of HSD17B13 Protein Degradation in Liver Tissue
A. Western Blot Analysis
Materials:
-
Frozen liver tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against HSD17B13
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., GAPDH, β-actin)
-
ECL detection reagent
Procedure:
-
Tissue Homogenization: Homogenize frozen liver tissue in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the liver lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary anti-HSD17B13 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate.
-
Quantify band intensities and normalize the HSD17B13 signal to the loading control. Calculate the percentage of HSD17B13 degradation relative to the vehicle-treated group.
-
B. ELISA
Materials:
-
Mouse HSD17B13 ELISA kit
-
Liver tissue homogenates
-
Microplate reader
Procedure:
-
Prepare liver homogenates as described for Western blotting, following the specific lysis buffer recommendations of the ELISA kit manufacturer.
-
Perform the ELISA according to the manufacturer's instructions, which typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Measure the absorbance using a microplate reader and calculate the concentration of HSD17B13 in each sample based on the standard curve.
-
Determine the percentage of HSD17B13 degradation in the degrader-treated groups compared to the vehicle control.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Pharmacokinetic Parameters of a Hypothetical HSD17B13 Degrader in Mice
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Degrader X | IV | 2 | 1500 | 0.1 | 3000 | - |
| Degrader X | PO | 10 | 500 | 1 | 2500 | 16.7 |
Table 2: In Vivo Efficacy of a Hypothetical HSD17B13 Degrader in a NASH Mouse Model
| Treatment Group | Dose (mg/kg/day) | HSD17B13 Degradation (%) | Serum ALT (U/L) | Serum AST (U/L) | Liver Triglycerides (mg/g) | Fibrosis Score (Sirius Red) |
| Vehicle Control | - | 0 | 150 ± 25 | 200 ± 30 | 50 ± 8 | 3.5 ± 0.5 |
| Degrader X | 10 | 50 ± 10 | 100 ± 20 | 140 ± 25 | 35 ± 6 | 2.5 ± 0.4 |
| Degrader X | 30 | 85 ± 5 | 70 ± 15 | 90 ± 20 | 20 ± 5 | 1.8 ± 0.3** |
| *Data are presented as Mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01. |
Conclusion
The in vivo evaluation of HSD17B13 degraders requires a well-designed experimental plan that includes the use of appropriate animal models, robust dosing and analysis protocols, and a clear focus on quantifying target protein degradation. The methodologies and protocols outlined in these application notes provide a comprehensive framework for researchers to assess the therapeutic potential of novel HSD17B13 degraders for the treatment of chronic liver diseases.
References
Application Note: Protocol for Assessing HSD17B13 Enzymatic Activity Following Targeted Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants of HSD17B13 are protective against the progression of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[3][4] Targeted protein degradation, using technologies like Proteolysis-Targeting Chimeras (PROTACs), offers a novel therapeutic modality to eliminate pathogenic proteins.[5][6] Assessing the enzymatic activity of HSD17B13 after induced degradation is crucial for validating the efficacy of such strategies. This document provides a detailed protocol for quantifying the reduction in HSD17B13 enzymatic activity in a cellular context following treatment with a targeted degrader.
HSD17B13 catalyzes the NAD+-dependent oxidation of various substrates, including steroids (e.g., estradiol), bioactive lipids, and retinoids.[1][7][8] The protocols described herein focus on two primary methods for activity assessment: a luminescence-based assay detecting NADH production and a Liquid Chromatography-Mass Spectrometry (LC-MS) based method for direct product quantification.
Signaling Pathways and Mechanisms
HSD17B13 Enzymatic Reaction
HSD17B13 catalyzes the conversion of a 17-hydroxysteroid, such as estradiol (B170435), to its corresponding ketone, estrone (B1671321), using NAD+ as a cofactor, which is reduced to NADH.[9] This reaction is central to its role in steroid metabolism.
Caption: HSD17B13 catalyzes the oxidation of estradiol to estrone.
PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that induce degradation of a target protein.[10] They consist of a ligand that binds to the target protein (HSD17B13) and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[5] This proximity results in the ubiquitination of HSD17B13, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated HSD17B13 degradation.
Experimental Workflow
The overall process involves treating cells with an HSD17B13-targeting degrader, followed by quantification of remaining protein and its enzymatic activity.
Caption: Overall experimental workflow for assessing HSD17B13 activity post-degradation.
Detailed Experimental Protocols
Protocol 1: Cellular Degradation of HSD17B13
This protocol outlines the treatment of cells with a targeted degrader to induce HSD17B13 degradation.
-
Cell Culture: Culture a suitable human cell line (e.g., HepG2 or HEK293) stably overexpressing HSD17B13 in the appropriate growth medium.[11]
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that allows for optimal growth during the treatment period.
-
Degrader Treatment:
-
Prepare a stock solution of the HSD17B13 degrader (e.g., 10 mM in DMSO).
-
Perform serial dilutions to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest degrader dose.
-
Replace the cell culture medium with a medium containing the degrader or vehicle control.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C in a CO2 incubator to allow for protein degradation.
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add RIPA buffer supplemented with protease inhibitors to each well to lyse the cells.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) for downstream analysis.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for normalizing both Western blot and enzyme activity data.[2]
Protocol 2: Quantification of HSD17B13 Protein Levels by Western Blot
This protocol is used to confirm and quantify the degradation of the HSD17B13 protein.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each cell lysate with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the denatured proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSD17B13 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software. Normalize HSD17B13 band intensity to a loading control (e.g., GAPDH or β-actin).
Protocol 3: HSD17B13 Enzymatic Activity Assay (NADH-Glo™ Luminescence)
This high-throughput assay measures the production of NADH, which is proportional to HSD17B13 activity.[1][9][12]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20.[13]
-
Substrate/Cofactor Mix: Prepare a solution in Assay Buffer containing the substrate (e.g., 30 µM β-estradiol) and 1 mM NAD+.[14]
-
NADH-Glo™ Detection Reagent: Prepare according to the manufacturer's instructions (Promega, G9061).[14]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of cell lysate (normalized for total protein concentration) to each well of a white, opaque 384-well plate.
-
Include a "background" control well containing lysis buffer without cell lysate.[9]
-
Initiate the reaction by adding 5 µL of the Substrate/Cofactor mix to each well.
-
Incubate the plate at 37°C for 60-90 minutes. Optimize the incubation time to ensure the reaction is in the linear range.[9]
-
-
Signal Detection:
-
Add 10 µL of the prepared NADH-Glo™ Detection Reagent to each well.
-
Incubate at room temperature for 60 minutes, protected from light.[9]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the enzymatic activity relative to the vehicle-treated control.
-
Plot the percentage of remaining HSD17B13 activity against the degrader concentration.
-
Protocol 4: HSD17B13 Enzymatic Activity Assay (LC-MS/MS)
This method offers high sensitivity and specificity by directly measuring the formation of the enzymatic product (e.g., estrone).[15][16][17]
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine normalized cell lysate, assay buffer (50 mM Tris-HCl, pH 7.4), and 1 mM NAD+.
-
Initiate the reaction by adding the substrate (e.g., 15 µM β-estradiol).[14]
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated estrone).[7]
-
Sample Preparation:
-
Vortex the samples and centrifuge at high speed to precipitate proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Separate the substrate (estradiol) and product (estrone) using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
-
Detect and quantify the parent and product ions using Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the product (estrone).
-
Quantify the amount of estrone produced in each sample by comparing its peak area to the standard curve.[1]
-
Normalize the product formation to the total protein concentration of the lysate and the reaction time.
-
Calculate the specific enzymatic activity and compare it to the vehicle-treated control.
-
Data Presentation
Quantitative data should be summarized in tables to correlate degrader concentration with HSD17B13 protein levels and enzymatic activity.
Table 1: Effect of Degrader-A on HSD17B13 Protein Levels and Enzymatic Activity
| Degrader-A Conc. (nM) | Remaining HSD17B13 Protein (% of Vehicle) | Remaining HSD17B13 Activity (NADH-Glo™, % of Vehicle) | Remaining HSD17B13 Activity (LC-MS, % of Vehicle) |
|---|---|---|---|
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.8 | 100 ± 4.5 |
| 1 | 85 ± 4.1 | 88 ± 5.3 | 91 ± 3.9 |
| 10 | 52 ± 3.5 | 55 ± 4.1 | 58 ± 4.2 |
| 100 | 15 ± 2.8 | 18 ± 3.2 | 21 ± 2.9 |
| 1000 | < 5 | < 10 | < 10 |
| 10000 | < 5 | < 10 | < 10 |
Data presented as Mean ± SD, n=3. Protein levels determined by Western blot densitometry.
DC₅₀ (Degradation Concentration 50%) and IC₅₀ (Inhibitory Concentration 50%) values can be calculated by fitting the data to a dose-response curve.
Table 2: Potency of HSD17B13 Degraders
| Compound | DC₅₀ (Protein, nM) | IC₅₀ (Activity, NADH-Glo™, nM) | IC₅₀ (Activity, LC-MS, nM) |
|---|---|---|---|
| Degrader-A | 12.5 | 15.1 | 16.8 |
| Degrader-B | 25.3 | 28.9 | 30.5 |
DC₅₀ and IC₅₀ values are derived from the dose-response curves of the data presented in Table 1 (and similar data for Degrader-B).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. uniprot.org [uniprot.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. enanta.com [enanta.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
- 17. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Western Blot Detection of HSD17B13
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the detection and quantification of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) protein using Western blot analysis. The protocols outlined are intended for professionals investigating the role of HSD17B13 in liver diseases, such as non-alcoholic fatty liver disease (NAFLD), and for those in drug development assessing the efficacy of potential inhibitors.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, where it is associated with lipid droplets within hepatocytes.[1][2][3] It is a member of the HSD17B family, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1][4] Research has increasingly linked HSD17B13 to the development of chronic liver diseases. Notably, increased expression of HSD17B13 is observed in patients with NAFLD. Conversely, certain loss-of-function genetic variants in HSD17B13 have been associated with a decreased risk of progressing to more severe liver conditions like non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma, making it a significant therapeutic target. The molecular weight of HSD17B13 can vary between 22 and 33 kDa due to the existence of multiple isoforms.
Principle of Western Blotting for HSD17B13 Detection
Western blotting is a technique used to detect and quantify a specific protein from a complex mixture, such as a cell or tissue lysate. The methodology involves several key steps:
-
Protein Extraction: Isolating total protein from cells or tissues.
-
Protein Quantification: Determining the protein concentration to ensure equal loading.
-
Gel Electrophoresis: Separating the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Moving the separated proteins from the gel onto a solid membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: Probing the membrane with a primary antibody specific to HSD17B13, followed by a secondary antibody conjugated to an enzyme (like horseradish peroxidase - HRP) that facilitates detection.
-
Signal Visualization: Adding a substrate that reacts with the enzyme to produce a chemiluminescent signal, which is then captured. The intensity of this signal is proportional to the amount of HSD17B13 protein.
Experimental Protocols
I. Sample Preparation
A. For Cultured Cells (e.g., HepG2):
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant which contains the total protein lysate.
B. For Tissue Samples (e.g., Liver tissue):
-
Homogenize the tissue sample in ice-cold lysis buffer using a tissue homogenizer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
II. Protein Quantification
-
Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, following the manufacturer's instructions. This step is crucial for normalizing protein loading across all samples.
III. SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples by adding Laemmli sample buffer to 20-40 µg of total protein per sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the samples, along with a protein molecular weight marker, onto a 12% or 4-15% precast polyacrylamide gel.
-
Run the gel electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system, for instance, at 100V for 1-2 hours or overnight at 30V at 4°C.
IV. Immunoblotting and Detection
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-HSD17B13 antibody in the blocking buffer. A common starting dilution is 1:1000. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000 to 1:10000). Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step (as in IV.3) to remove the unbound secondary antibody.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
V. Data Analysis
-
Quantify the band intensities using densitometry software, such as ImageJ.
-
To normalize for protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., GAPDH, β-actin, or vinculin).
-
Normalize the HSD17B13 band intensity to the corresponding loading control band intensity for each sample.
Data Presentation
Quantitative data from densitometry analysis should be structured for clear comparison. The following table provides a template for summarizing results from an experiment evaluating the effect of a hypothetical inhibitor on HSD17B13 protein expression.
| Treatment Group | HSD17B13 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized HSD17B13 Expression (HSD17B13 / Loading Control) | Fold Change vs. Vehicle Control |
| Vehicle Control | Value | Value | Value | 1.0 |
| Inhibitor (Low Conc.) | Value | Value | Value | Value |
| Inhibitor (Mid Conc.) | Value | Value | Value | Value |
| Inhibitor (High Conc.) | Value | Value | Value | Value |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Recommended Reagents and Buffers
| Reagent/Buffer | Recommended Composition |
| Lysis Buffer | RIPA Buffer with Protease Inhibitors |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
| Wash Buffer | TBST (Tris-buffered saline with 0.1% Tween-20) |
| Primary Antibody | Anti-HSD17B13 (e.g., Rabbit polyclonal/monoclonal) |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG |
| Loading Control Antibody | Anti-GAPDH, anti-β-actin, or anti-vinculin |
| Detection Reagent | Enhanced Chemiluminescence (ECL) substrate |
Visualizations
Experimental Workflow
Caption: Workflow for HSD17B13 Western Blot Analysis.
HSD17B13 Signaling Context
HSD17B13 expression is influenced by pathways central to lipid metabolism. The Liver X Receptor α (LXRα), a key regulator of lipid homeostasis, induces HSD17B13 expression through the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). HSD17B13, being a lipid droplet-associated protein, is directly involved in hepatic lipid metabolism. Furthermore, emerging evidence suggests its role in modulating TGF-β signaling, a critical pathway in the development of liver fibrosis.
Caption: Simplified HSD17B13 Signaling Pathway in Hepatocytes.
References
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of HSD17B13 for Validation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence strongly links HSD17B13 to the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][4] Notably, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, making it a compelling therapeutic target.
CRISPR-Cas9 mediated gene knockout provides a powerful tool to validate the therapeutic hypothesis of HSD17B13 inhibition. By creating a complete loss-of-function model, researchers can study the specific consequences of HSD17B13 absence, mimic the protective effects observed in human genetics, and validate the on-target activity of small molecule inhibitors. These application notes provide a detailed guide and protocols for generating and validating HSD17B13 knockout cell lines for preclinical research.
HSD17B13 Signaling and Rationale for Knockout
HSD17B13 is involved in several metabolic pathways, including steroid, fatty acid, and retinol (B82714) metabolism. Its expression can be induced by the liver X receptor-α (LXR-α) through the sterol regulatory binding protein-1c (SREBP-1c). Some studies suggest that HSD17B13 promotes the biosynthesis of Platelet-Activating Factor (PAF), which in turn activates the PAFR/STAT3 signaling pathway, contributing to liver inflammation. Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes. Therefore, knocking out HSD17B13 is expected to impact these pathways and reduce lipid accumulation and inflammation, providing a robust model for validation studies.
References
Application Notes and Protocols for Developing a Stable Cell line Expressing Tagged HSD17B13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing a stable cell line that constitutively expresses a tagged version of the human Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) protein. This cellular model is an invaluable tool for studying the function of HSD17B13, screening for potential therapeutic inhibitors, and investigating its role in liver diseases such as non-alcoholic fatty liver disease (NAFLD).
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases, making it a promising therapeutic target.[1][2] The generation of a stable cell line expressing a tagged HSD17B13 allows for consistent and reproducible long-term expression of the protein, facilitating detailed biochemical and cellular analyses. This document outlines the necessary protocols, from vector design to the validation of the stable cell line.
Key Experimental Workflow
The overall process for generating a stable cell line expressing tagged HSD17B13 involves several key stages, from the initial vector construction to the final characterization of clonal cell lines.
HSD17B13 Signaling Context
HSD17B13 is integrated into the lipid metabolism pathways of hepatocytes and its expression is regulated by key transcription factors. Understanding this context is crucial for designing functional assays.
Data Presentation
Table 1: Antibiotic Titration (Kill Curve) for HepG2 Cells
| Antibiotic | Concentration (µg/mL) | Cell Viability (%) after 10 days |
| G418 (Geneticin) | 0 | 100 |
| 100 | 85 | |
| 200 | 50 | |
| 400 | 5 | |
| 600 | 0 | |
| 800 | 0 | |
| Puromycin | 0 | 100 |
| 0.5 | 70 | |
| 1.0 | 20 | |
| 2.0 | 0 | |
| 4.0 | 0 |
Note: The optimal concentration for selection is the lowest concentration that results in complete cell death of non-transfected cells within 10-14 days. Based on this hypothetical data, 600 µg/mL G418 or 2.0 µg/mL Puromycin would be used.
Table 2: Characterization of HSD17B13-FLAG Stable Clones
| Clone ID | Relative HSD17B13 Expression (Western Blot, arbitrary units) | Subcellular Localization (Immunofluorescence) | Enzymatic Activity (nmol NADH/min/mg) |
| Clone A3 | 1.25 | Lipid Droplet Associated | 15.2 |
| Clone B6 | 2.50 | Lipid Droplet Associated | 28.9 |
| Clone C1 | 0.75 | Lipid Droplet Associated | 9.1 |
| Wild-Type HepG2 | Not Detected | N/A | < 1.0 |
| Mock Transfected | Not Detected | N/A | < 1.0 |
Experimental Protocols
Protocol 1: Expression Vector Construction
-
HSD17B13 cDNA Acquisition : Obtain the full-length human HSD17B13 cDNA.
-
Primer Design : Design PCR primers to amplify the HSD17B13 coding sequence. The primers should incorporate restriction sites compatible with the multiple cloning site (MCS) of your chosen mammalian expression vector (e.g., pcDNA3.1). The reverse primer should be designed to fuse the desired epitope tag (e.g., FLAG or Myc) in-frame with the HSD17B13 coding sequence, ensuring the stop codon is removed.
-
PCR Amplification : Perform PCR to amplify the tagged HSD17B13 sequence.
-
Vector and Insert Digestion : Digest both the mammalian expression vector and the PCR product with the selected restriction enzymes.
-
Ligation : Ligate the digested HSD17B13-tag insert into the digested vector.
-
Transformation : Transform the ligated plasmid into competent E. coli cells.
-
Colony Screening and Sequencing : Select bacterial colonies, purify plasmid DNA, and verify the correct insertion and sequence of the HSD17B13-tag by Sanger sequencing.
-
Plasmid Purification : Perform a large-scale plasmid preparation to obtain high-purity, endotoxin-free plasmid DNA for transfection.
Protocol 2: Generation of Stable Cell Lines
-
Cell Culture : Culture a suitable human liver cell line, such as HepG2, in the recommended growth medium.
-
Determination of Antibiotic Sensitivity (Kill Curve) :
-
Plate cells at a low density.
-
The following day, replace the medium with fresh medium containing a range of concentrations of the selection antibiotic (e.g., G418, Puromycin). The choice of antibiotic depends on the resistance gene present in your expression vector.
-
Incubate the cells for 10-14 days, replacing the selective medium every 3-4 days.
-
Determine the lowest antibiotic concentration that kills all the cells. This concentration will be used for selecting stable transfectants.
-
-
Transfection :
-
Seed the cells in 6-well plates to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the HSD17B13-tag expression vector using a suitable transfection reagent (e.g., lipofection-based). Include a mock-transfected control (transfection reagent only) and a negative control (empty vector).
-
-
Selection of Stable Transfectants :
-
48 hours post-transfection, passage the cells and re-plate them in a larger culture dish with growth medium containing the pre-determined concentration of the selection antibiotic.
-
Continue to culture the cells in the selective medium, replacing it every 3-4 days, for 2-3 weeks. During this time, non-transfected cells will die, and resistant cells will form colonies.
-
-
Isolation of Clonal Cell Lines :
-
Once discrete colonies are visible, use cloning cylinders or limiting dilution to isolate single colonies.
-
Transfer each clone to a separate well of a 24-well plate and expand it in selective medium.
-
-
Expansion and Cryopreservation :
-
Expand the promising clones and create cryopreserved stocks for long-term storage.
-
Protocol 3: Validation by Western Blot
-
Protein Extraction : Lyse the expanded clones and wild-type control cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer :
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the epitope tag (e.g., anti-FLAG or anti-Myc) or against HSD17B13 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Confirm the presence of a band at the expected molecular weight for tagged HSD17B13.
-
Protocol 4: Validation by Immunofluorescence
-
Cell Seeding : Seed the stable clones and wild-type cells on glass coverslips in a 24-well plate.
-
Fixation and Permeabilization :
-
After 24-48 hours, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining :
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with the primary antibody against the epitope tag diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Lipid Droplet Staining and Mounting :
-
To confirm localization to lipid droplets, cells can be co-stained with a neutral lipid dye like BODIPY.
-
Wash the cells and mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Microscopy :
-
Visualize the cells using a fluorescence or confocal microscope to confirm the expression and correct subcellular localization of the tagged HSD17B13.
-
Protocol 5: HSD17B13 Enzymatic Activity Assay
-
Assay Principle : The enzymatic activity of HSD17B13 can be measured by monitoring the production of NADH, which is a product of the dehydrogenase reaction. This can be done using a chemiluminescent NADH detection assay.
-
Cell Lysate Preparation : Prepare fresh lysates from the stable clones and control cells in an appropriate assay buffer.
-
Reaction Setup :
-
In a 96-well or 384-well plate, add the cell lysate.
-
Add the cofactor NAD+ and a suitable substrate for HSD17B13, such as β-estradiol or retinol.
-
-
Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
NADH Detection :
-
Add the NADH detection reagent according to the manufacturer's protocol (e.g., NADH-Glo™ Assay).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis : Calculate the specific activity of HSD17B13 in the cell lysates (e.g., in nmol of NADH produced per minute per mg of total protein). Compare the activity of the different clones to the wild-type and mock-transfected controls.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HSD17B13 Degrader 2
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the solubility and stability of HSD17B13 Degrader 2.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO for a stock solution, precipitated upon dilution in an aqueous buffer (e.g., PBS). Why is this happening?
A1: This is a common challenge for many small molecule degraders, including PROTACs. These molecules are often hydrophobic and highly soluble in organic solvents like DMSO but exhibit poor solubility in aqueous solutions.[1] When the concentrated DMSO stock is diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution, a phenomenon often referred to as "solvent shock".[2]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most frequently used solvent for preparing high-concentration stock solutions of HSD17B13 inhibitors and similar small molecules.[2][3] It is advisable to use anhydrous, high-purity DMSO, as absorbed water can negatively affect the compound's solubility.[3]
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
A3: Several strategies can be employed to improve aqueous solubility:
-
Optimize Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution.[2]
-
Use Solubilizing Agents: Consider adding a small percentage of a solubilizing agent to your aqueous buffer. For cell-based assays, bovine serum albumin (BSA) or serum (e.g., FBS) can be beneficial. For other applications, surfactants like Tween-80 or co-solvents such as PEG300 may be used.[1]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer might enhance its solubility.[2][4]
-
Formulation Strategies: For in vivo studies, consider more advanced formulations like amorphous solid dispersions (ASDs) or lipid-based formulations to improve dissolution and bioavailability.[5][6][7]
Q4: I am observing inconsistent results in my cell-based assays over time. Could this be related to the stability of this compound?
A4: Yes, inconsistent results can be a sign of poor compound stability in cell culture media.[2] Small molecules can degrade or be metabolized by cells during the course of an experiment. It is recommended to assess the stability of this compound in your specific cell culture media at 37°C over the duration of your experiment. If the degrader is found to be unstable, you may need to replenish it by changing the media with a fresh compound at regular intervals.[2][8]
Q5: How should I store my this compound stock solutions to ensure long-term stability?
A5: For long-term storage, it is best to store stock solutions at -80°C. For shorter periods, -20°C is generally acceptable. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffer
| Possible Cause | Recommended Action |
| Low aqueous solubility | Determine the kinetic solubility of the degrader in your specific buffer before starting experiments.[2] |
| "Solvent shock" | Perform serial dilutions instead of a single large dilution. Consider an intermediate dilution in a 1:1 mixture of DMSO and the aqueous buffer.[1] |
| Incorrect solvent for stock | Use high-purity, anhydrous DMSO for preparing stock solutions.[3] |
| pH of the buffer | If the degrader has ionizable groups, test the effect of adjusting the buffer's pH on its solubility.[4] |
| Buffer composition | Components in the buffer might be interacting with the degrader. Try a different buffer system if possible. |
Issue: Inconsistent Efficacy in Cell-Based Assays
| Possible Cause | Recommended Action |
| Degrader instability in media | Perform a stability study by incubating the degrader in your cell culture media at 37°C and analyzing its concentration at different time points using HPLC or LC-MS.[2] |
| Metabolic degradation by cells | Assess the metabolic stability of the degrader in hepatocytes or liver microsomes.[9][10] |
| Precipitation in media | Visually inspect the media for any precipitate after adding the degrader. If precipitation is observed, try the solubility enhancement strategies mentioned in the FAQs. |
| Cellular efflux | The degrader might be a substrate for efflux pumps like P-glycoprotein. This can be investigated using specific inhibitors of these pumps.[11] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay provides a rapid assessment of the solubility of a compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent)
-
Plate shaker
-
Plate reader capable of measuring UV absorbance
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add the aqueous buffer to the wells of the 96-well plate.
-
Add the DMSO stock solution to the buffer in a series of dilutions to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%).
-
Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).
-
Measure the UV absorbance of each well at a wavelength where the compound has maximum absorbance.
-
The concentration at which precipitation is observed (indicated by a sharp increase in light scattering or a deviation from linearity in the absorbance vs. concentration plot) is the kinetic solubility.[10]
Protocol 2: Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
This compound
-
Liver microsomes (human, mouse, or rat)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of this compound in the phosphate buffer.
-
In separate tubes, pre-warm the degrader solution, liver microsomes, and the NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the mixture of the degrader and microsomes. A control reaction without the NADPH system should be run in parallel.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining this compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.[10]
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes and the action of this compound.
Caption: Troubleshooting workflow for optimizing this compound solubility and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. mdpi.com [mdpi.com]
- 7. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting off-target effects of HSD17B13 degraders
Welcome to the technical support center for troubleshooting off-target effects of HSD17B13 degraders. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the experimental use of these targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme predominantly expressed in the liver and is associated with lipid droplets within hepatocytes.[1][2][3][4][5] While its full physiological role is still under investigation, it is known to have retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde. Compelling human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This protective genetic association makes HSD17B13 a promising therapeutic target for the development of inhibitors or degraders.
Q2: What are the primary causes of off-target effects with HSD17B13 degraders like PROTACs?
Off-target effects with bifunctional degraders such as PROTACs (Proteolysis Targeting Chimeras) can arise from several sources:
-
Warhead Promiscuity: The ligand (warhead) designed to bind to HSD17B13 may have an affinity for other proteins with similar structural motifs, leading to their unintended degradation.
-
E3 Ligase Binder Promiscuity: The ligand that recruits the E3 ubiquitin ligase (e.g., binders for Cereblon or VHL) can sometimes lead to the degradation of proteins that naturally interact with that E3 ligase complex.
-
Ternary Complex-Driven Off-Targets: The formation of a stable ternary complex (HSD17B13-Degrader-E3 Ligase) is crucial for on-target degradation. However, the degrader might also induce the formation of neosubstrate complexes with unrelated proteins, leading to their degradation.
-
High Concentrations and the "Hook Effect": At excessive concentrations, the degrader can form binary complexes (Degrader-HSD17B13 or Degrader-E3 Ligase) that are not productive for degradation. This can reduce on-target efficiency and potentially increase off-target activity.
Q3: How can I distinguish between a direct off-target effect and a downstream consequence of HSD17B13 degradation?
This is a critical step in troubleshooting. HSD17B13 is involved in hepatic lipid and retinoid metabolism. Its degradation will naturally alter these pathways. To differentiate direct from indirect effects:
-
Time-Course Analysis: Direct off-target degradation typically occurs rapidly, with kinetics similar to the on-target protein. Downstream effects, such as changes in the expression of other enzymes in a metabolic pathway, usually manifest over a longer period. Performing proteomic analysis at early time points (e.g., <6 hours) can help isolate direct degradation events.
-
Transcriptomic Analysis: Direct protein degradation should not affect the mRNA level of the off-target protein. Use qRT-PCR to check if the off-target protein's mRNA levels are unchanged. A change in mRNA suggests a transcriptional regulatory effect, which is likely a downstream consequence.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct physical binding of your degrader to the potential off-target protein. No binding suggests the effect is indirect.
Troubleshooting Guide: Specific Issues
| Observed Issue | Potential Cause | Recommended Action |
| No HSD17B13 Degradation | 1. Poor cell permeability of the degrader. 2. "Hook Effect" due to excessive concentration. 3. Suboptimal ternary complex formation. | 1. Assess cell permeability using specialized assays. 2. Perform a full dose-response curve, including much lower concentrations. 3. Confirm target engagement of both HSD17B13 and the E3 ligase using CETSA. |
| High Cell Toxicity | 1. On-target toxicity (HSD17B13 degradation is detrimental in the specific cell model). 2. Off-target protein degradation is causing toxicity. | 1. Compare the phenotype with an HSD17B13 knockout cell line. If the knockout is not toxic, the effect is likely off-target. 2. Perform global proteomics to identify all degraded proteins. Validate toxic off-targets with knockout/rescue experiments. |
| Proteomics Shows Unexpected Protein Degradation | 1. Direct, off-target degradation. 2. Downstream effect of HSD17B13 degradation. | 1. Validate: Confirm degradation with Western Blot. 2. Confirm Binding: Use CETSA to test for direct binding of the degrader to the off-target protein. 3. Check mRNA: Perform qRT-PCR to rule out transcriptional changes. |
| Results Not Reproducible | 1. Inconsistent experimental conditions. 2. Poor antibody quality for Western Blotting. 3. Cell line instability or passage number. | 1. Standardize all protocols, including cell density, treatment times, and lysis procedures. 2. Validate all antibodies for specificity and sensitivity. 3. Use cells from a consistent, low-passage stock. |
Key Experimental Workflows & Protocols
Diagram: Troubleshooting Workflow for Off-Target Effects
References
- 1. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of HSD17B13 Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the potency and selectivity of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) degraders.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a target for therapeutic intervention?
A1: HSD17B13, or 17β-hydroxysteroid dehydrogenase 13, is an enzyme primarily found in the liver and is associated with lipid droplets.[1] Genetic studies have shown that individuals with loss-of-function variants of the HSD17B13 gene have a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This protective effect suggests that inhibiting or degrading the HSD17B13 protein could be a promising therapeutic strategy for these conditions.
Q2: What is the enzymatic function of HSD17B13?
A2: HSD17B13 is known to have retinol (B82714) dehydrogenase activity, which means it converts retinol to retinaldehyde.[1] This enzymatic function is dependent on its localization to lipid droplets and the availability of the cofactor NAD+.[2]
Q3: What are PROTACs and how can they be used to target HSD17B13?
A3: PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein. A PROTAC for HSD17B13 would consist of a ligand that binds to HSD17B13, a linker, and a ligand that recruits an E3 ubiquitin ligase. This brings the E3 ligase into close proximity with HSD17B13, leading to its ubiquitination and subsequent degradation by the proteasome.
Troubleshooting Guide
This guide addresses common issues encountered during the development and testing of HSD17B13 degraders.
Problem 1: Low or No Degradation of HSD17B13
Q: My HSD17B13 PROTAC shows good binding to HSD17B13 and the E3 ligase in biochemical assays, but I'm not seeing any degradation in my cell-based assays. What could be the issue?
A: This is a common challenge in PROTAC development. Several factors could be at play:
-
Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane to reach their intracellular target, HSD17B13, which is located on lipid droplets.
-
Troubleshooting:
-
Perform a cell permeability assay, such as a PAMPA (Parallel Artificial Membrane Permeability Assay) or a Caco-2 assay, to assess your compound's ability to cross cell membranes.
-
If permeability is low, consider optimizing the linker to improve physicochemical properties.
-
-
-
Inefficient Ternary Complex Formation in a Cellular Context: Successful degradation relies on the formation of a stable ternary complex between HSD17B13, the PROTAC, and the E3 ligase within the cell.
-
Troubleshooting:
-
Confirm target engagement in cells using a Cellular Thermal Shift Assay (CETSA). A significant thermal shift indicates that your PROTAC is binding to HSD17B13 in the cellular environment.
-
Perform a co-immunoprecipitation experiment to pull down the E3 ligase and blot for HSD17B13 (and vice versa) in the presence of your PROTAC.
-
-
-
Sub-optimal E3 Ligase Expression: The chosen E3 ligase may not be sufficiently expressed in your cell model.
-
Troubleshooting:
-
Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR.
-
Consider testing your PROTAC in a panel of liver cell lines with varying E3 ligase expression levels.
-
-
Problem 2: The "Hook Effect"
Q: I'm observing HSD17B13 degradation at lower concentrations of my PROTAC, but the effect diminishes at higher concentrations. What is happening?
A: This phenomenon is known as the "hook effect" and is characteristic of PROTACs. At very high concentrations, the PROTAC can form binary complexes with either HSD17B13 or the E3 ligase, which are not productive for degradation and compete with the formation of the necessary ternary complex.
-
Troubleshooting:
-
Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to fully characterize the bell-shaped curve of the hook effect.
-
Focus on optimizing your experiments within the effective concentration range.
-
Problem 3: Off-Target Effects and Lack of Selectivity
Q: My HSD17B13 degrader is causing changes in the levels of other proteins. How can I improve its selectivity?
A: Off-target effects can compromise the therapeutic potential of a degrader. Here are some strategies to improve selectivity:
-
Optimize the HSD17B13-binding "Warhead": The selectivity of your PROTAC is heavily influenced by the specificity of the ligand that binds to HSD17B13.
-
Modify the Linker: The length and composition of the linker can influence the geometry of the ternary complex and affect which proteins are presented for ubiquitination.
-
Troubleshooting:
-
Systematically vary the linker length and composition to find a configuration that favors the degradation of HSD17B13 over other proteins.
-
-
-
Change the E3 Ligase Ligand: Different E3 ligases have different expression patterns and substrate specificities.
-
Troubleshooting:
-
If you are using a promiscuous E3 ligase, consider designing a new PROTAC that recruits a different E3 ligase with a more restricted expression pattern.
-
-
Quantitative Data
The following tables provide representative data for HSD17B13 inhibitors and a hypothetical HSD17B13 degrader to illustrate key performance metrics.
Table 1: Potency and Selectivity of HSD17B13 Inhibitors
| Inhibitor | Target | IC50 / Ki | Selectivity | Substrate(s) Used in Assay | Reference(s) |
| BI-3231 | Human HSD17B13 | IC50: 1 nM, Ki: 1 nM | >10,000-fold vs. HSD17B11 (IC50 > 10 µM) | Estradiol, Leukotriene B4 (LTB4), Retinol | [2][5] |
| Mouse HSD17B13 | IC50: 14 nM, Ki: 13 nM | - | Estradiol | [2][5] | |
| EP-036332 | Human HSD17B13 | IC50: 14 nM | >7,000-fold vs. HSD17B11 | Not Specified | |
| Mouse HSD17B13 | IC50: 2.5 nM | - | Not Specified |
Table 2: Representative Data for a Hypothetical HSD17B13 Degrader
Disclaimer: The following data is for illustrative purposes only and does not represent a specific, publicly disclosed HSD17B13 degrader.
| Degrader | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |
| Hypothetical-D1 | VHL | 25 | 92 |
| Hypothetical-D2 | CRBN | 45 | 88 |
Experimental Protocols
Western Blot for HSD17B13 Degradation
Objective: To quantify the amount of HSD17B13 protein in cells after treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate a suitable liver cell line (e.g., HepG2, Huh7) and treat with various concentrations of the HSD17B13 degrader for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for HSD17B13 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of a degrader to HSD17B13 within a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the HSD17B13 degrader or a vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble and aggregated protein fractions.
-
Western Blot Analysis: Analyze the amount of soluble HSD17B13 in the supernatant at each temperature by Western blot.
-
Data Analysis: A positive shift in the melting temperature of HSD17B13 in the presence of the degrader indicates target engagement.
In Vitro Ubiquitination Assay
Objective: To determine if the HSD17B13 degrader can induce the ubiquitination of HSD17B13.
Methodology:
-
Reaction Setup: In a test tube, combine recombinant HSD17B13, the E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN), E1 and E2 enzymes, ubiquitin, ATP, and the HSD17B13 degrader.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to occur.
-
Western Blot Analysis: Stop the reaction and analyze the reaction mixture by Western blot using an anti-HSD17B13 antibody to detect the appearance of higher molecular weight bands corresponding to ubiquitinated HSD17B13.
Visualizations
Caption: Mechanism of HSD17B13 degradation by a PROTAC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
Technical Support Center: Overcoming Resistance to HSD17B13 Targeted Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the targeted degradation of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, where it is associated with lipid droplets.[1][2] Upregulation of HSD17B13 is observed in non-alcoholic fatty liver disease (NAFLD) and it is believed to play a role in hepatic lipid metabolism.[2][3] Human genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene have a reduced risk of progressing from simple steatosis to more severe liver conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[4][5] This protective effect makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases.
Q2: What is the proposed mechanism of action for HSD17B13-targeting PROTACs?
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of a target protein.[6] An HSD17B13-targeting PROTAC consists of a ligand that binds to HSD17B13, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon). By bringing HSD17B13 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of HSD17B13, marking it for degradation by the proteasome.[6] This event-driven mechanism allows for the catalytic removal of the HSD17B13 protein.[7]
Q3: My HSD17B13-targeting PROTAC is not showing any degradation. What are the initial troubleshooting steps?
Several factors could contribute to a lack of degradation. A logical first step is to confirm target engagement and cell permeability.
-
Confirm Target Engagement: It is crucial to verify that your PROTAC is binding to HSD17B13 within the cell. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this purpose.[8][9]
-
Assess Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[10] Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay can help determine if your PROTAC is effectively entering the cells.[11][12]
-
Check for the "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can inhibit the formation of the productive ternary complex needed for degradation.[13] Performing a wide dose-response experiment is essential to identify the optimal concentration for degradation and to rule out the hook effect.
Troubleshooting Guide: Investigating Resistance Mechanisms
If initial troubleshooting does not resolve the lack of degradation, or if you observe acquired resistance over time, a more in-depth investigation into potential resistance mechanisms is warranted.
Issue 1: No or Poor HSD17B13 Degradation
| Possible Cause | Troubleshooting/Investigation Strategy | Experimental Protocol |
| Poor Ternary Complex Formation | The formation of a stable ternary complex (HSD17B13-PROTAC-E3 Ligase) is essential for degradation. Biophysical assays can be used to measure the formation and stability of this complex. | Ternary Complex Formation Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can quantify the binding affinities and cooperativity of the ternary complex.[1][14][15] |
| Inefficient Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate HSD17B13. | In-Cell Ubiquitination Assay: This assay determines if HSD17B13 is being ubiquitinated in the presence of the PROTAC. This can be assessed by immunoprecipitating HSD17B13 and then performing a Western blot for ubiquitin.[16][17] |
| Incorrect E3 Ligase Choice | The chosen E3 ligase (e.g., VHL or CRBN) may not be expressed at sufficient levels in your cell line or may not be the optimal choice for HSD17B13 degradation. | E3 Ligase Expression Analysis: Use Western blot or qPCR to confirm the expression of the recruited E3 ligase in your target cells. Consider designing PROTACs that recruit different E3 ligases. |
Issue 2: Acquired Resistance to HSD17B13 Degradation
| Possible Cause | Troubleshooting/Investigation Strategy | Experimental Protocol |
| Target Mutation | Mutations in the HSD17B13 gene could alter the PROTAC binding site, reducing its affinity. | Gene Sequencing: Sequence the HSD17B13 gene from resistant cell lines to identify any potential mutations in the coding region. |
| Upregulation of HSD17B13 | Cells may compensate for degradation by increasing the expression of the HSD17B13 protein. | Expression Analysis: Use qPCR and Western blot to compare HSD17B13 mRNA and protein levels between sensitive and resistant cells. |
| Activation of Compensatory Pathways | Cells may upregulate parallel pathways to compensate for the loss of HSD17B13 function. Given HSD17B13's role in lipid metabolism, this could involve other enzymes in lipid processing. | 'Omics' Analysis: Perform transcriptomic (RNA-seq) or proteomic analysis to identify upregulated genes or proteins in resistant cells that could represent compensatory pathways. |
| Increased Drug Efflux | Overexpression of drug efflux pumps, such as MDR1 (ABCB1), can actively transport the PROTAC out of the cell, reducing its intracellular concentration.[18] | Efflux Pump Inhibition: Co-treat resistant cells with your PROTAC and a known efflux pump inhibitor (e.g., verapamil) to see if degradation is restored.[18] |
| Alterations in the Ubiquitin-Proteasome System | Mutations or downregulation of components of the E3 ligase machinery can impair PROTAC efficacy.[7] | E3 Ligase Pathway Analysis: Sequence key components of the recruited E3 ligase complex (e.g., VHL, CRBN) in resistant cells. Also, assess the overall health of the ubiquitin-proteasome system. |
Quantitative Data Summary
The following tables provide a structured overview of key quantitative parameters relevant to HSD17B13 and PROTAC development.
Table 1: HSD17B13 Expression and Activity
| Parameter | Value/Observation | Cell Type/System | Reference |
| Subcellular Localization | Lipid Droplets | Hepatocytes | [2][3] |
| Primary Enzymatic Activity | Retinol Dehydrogenase | In vitro | [3] |
| Expression in NAFLD | Upregulated | Human Liver Tissue | [3] |
Table 2: Representative PROTAC Characterization Data
| Parameter | Typical Range/Observation | Assay | Purpose | Reference |
| DC50 | nM to µM | Western Blot | Measures potency of degradation | [13] |
| Dmax | >80% for effective PROTACs | Western Blot | Measures maximal degradation | [13] |
| Ternary Complex Kd | pM to µM | SPR, ITC, TR-FRET | Quantifies ternary complex affinity | [1][14][15] |
| Cell Permeability (Papp) | >1 x 10⁻⁶ cm/s (generally desired) | PAMPA, Caco-2 | Assesses ability to enter cells | [12] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify target engagement of your HSD17B13-targeting PROTAC in a cellular context.
-
Cell Treatment: Treat your target cells (e.g., HepG2) with the PROTAC at various concentrations for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Heat Shock: After treatment, heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Analyze the amount of soluble HSD17B13 at each temperature by Western blot. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[8][9]
In-Cell Ubiquitination Assay
This protocol is designed to determine if HSD17B13 is ubiquitinated in response to PROTAC treatment.
-
Cell Treatment: Treat cells with your HSD17B13-targeting PROTAC. It is advisable to also pre-treat a control group with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation: Immunoprecipitate HSD17B13 from the cell lysates using an HSD17B13-specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform a Western blot using an antibody that recognizes ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated samples indicates successful ubiquitination of HSD17B13.[17]
Signaling Pathways and Experimental Workflows
HSD17B13 Regulatory Pathway
The expression of HSD17B13 is regulated by the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), key regulators of lipid metabolism.[4]
Caption: LXRα/SREBP-1c signaling pathway regulating HSD17B13 expression.
PROTAC Mechanism of Action Workflow
The following diagram illustrates the key steps in HSD17B13 targeted degradation by a PROTAC.
Caption: Workflow of HSD17B13 targeted protein degradation via a PROTAC.
Troubleshooting Logic for Lack of Degradation
This flowchart provides a logical progression for troubleshooting experiments where HSD17B13 degradation is not observed.
Caption: A logical workflow for troubleshooting lack of HSD17B13 degradation.
References
- 1. oxfordglobal.com [oxfordglobal.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. excelra.com [excelra.com]
- 7. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. lifesensors.com [lifesensors.com]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 18. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
Addressing the "hook effect" in HSD17B13 degrader assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the "hook effect" and other common issues encountered during HSD17B13 degrader assays.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of HSD17B13 degrader assays?
A1: The "hook effect" is a phenomenon observed with PROTACs and other degraders where an increase in the degrader concentration beyond an optimal point leads to a decrease in the degradation of the target protein, in this case, HSD17B13.[1][2] This results in a characteristic bell-shaped dose-response curve.[3] The underlying cause is the formation of non-productive binary complexes at high degrader concentrations (either HSD17B13-Degrader or Degrader-E3 Ligase). These binary complexes compete with the formation of the productive ternary complex (HSD17B13-Degrader-E3 Ligase) which is essential for the ubiquitination and subsequent proteasomal degradation of HSD17B13.[1][2]
Q2: Why is my HSD17B13 degrader not showing any activity at high concentrations?
A2: This is a classic manifestation of the hook effect.[3] If you are testing your degrader only at high concentrations, you may be observing the right side of the bell-shaped curve where degradation is minimal. Other possibilities include poor cell permeability of the degrader or instability of the compound under your specific assay conditions.
Q3: At what concentration range should I test my HSD17B13 degrader to avoid or identify the hook effect?
A3: To properly characterize the activity of your HSD17B13 degrader and to identify the potential hook effect, it is crucial to perform a wide dose-response experiment. A recommended starting concentration range spans from low nanomolar (nM) to high micromolar (µM) (e.g., 1 nM to 100 µM).[3]
Q4: How can I confirm that the observed loss of HSD17B13 signal is due to proteasomal degradation?
A4: To verify that the degradation of HSD17B13 is mediated by the proteasome, you can perform a co-treatment experiment. By treating your cells with both the HSD17B13 degrader and a proteasome inhibitor (such as MG132), you can observe if the degradation is reversed. If the proteasome inhibitor "rescues" or prevents the degrader-induced reduction in HSD17B13 protein levels, it confirms that the degradation is occurring via the proteasome pathway.
Q5: What are some common reasons for inconsistent results in my HSD17B13 degradation assays?
A5: Inconsistent results in HSD17B13 degradation assays can stem from several factors:
-
Cellular Conditions: Variations in cell passage number, confluency, and overall health can significantly impact the expression levels of HSD17B13 and the efficiency of the ubiquitin-proteasome system.
-
Reagent Stability: The stability of your HSD17B13 degrader in the cell culture medium over the course of the experiment is critical. It is also advisable to avoid repeated freeze-thaw cycles of your degrader stock solution.
-
Antibody Performance: The quality of the primary antibody against HSD17B13 is paramount. Poor antibody performance or using it at a suboptimal dilution can lead to weak or inconsistent signals in Western blots.[4]
-
Protein Extraction: HSD17B13 is known to be associated with lipid droplets, which can make its solubilization during cell lysis challenging.[4] For efficient extraction, it may be necessary to use lysis buffers containing strong detergents and to employ mechanical disruption methods like sonication.[4]
Troubleshooting Guides
Problem 1: A bell-shaped dose-response curve is observed, with decreased HSD17B13 degradation at high degrader concentrations.
-
Likely Cause: You are observing the "hook effect".[1]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment using a wider and more granular range of degrader concentrations to fully map out the bell-shaped curve.
-
Determine the Optimal Concentration: Identify the concentration that results in the maximum degradation (Dmax). This optimal concentration should be used for subsequent experiments.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays, such as co-immunoprecipitation, to directly measure the formation of the HSD17B13-Degrader-E3 ligase ternary complex at various degrader concentrations.[3] This will help to correlate the decrease in degradation with a reduction in ternary complex formation.
-
Problem 2: No HSD17B13 degradation is observed at any of the tested concentrations.
-
Likely Cause: This could be due to a number of reasons, including an inactive degrader, poor cell permeability, or the possibility that the entire tested concentration range falls within the hook effect region.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It is possible that your initial concentration range was too high and fell completely within the hook effect region. Therefore, you should test a much broader range of concentrations, for instance, from picomolar to high micromolar.[3]
-
Verify Ternary Complex Formation: Before concluding that your degrader is inactive, it is important to confirm that it can facilitate the formation of the ternary complex.
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses the specific E3 ligase that your degrader is designed to recruit.
-
Optimize Incubation Time: The kinetics of protein degradation can vary. It is advisable to perform a time-course experiment (e.g., 4, 8, 16, and 24 hours) at a fixed, potentially optimal concentration of your degrader to determine the ideal incubation time.
-
Data Presentation
Table 1: Example Dose-Response Data for an HSD17B13 Degrader Exhibiting the Hook Effect
| Degrader Concentration (nM) | % HSD17B13 Degradation (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5 |
| 1 | 25 ± 7 |
| 10 | 60 ± 6 |
| 100 | 95 ± 3 |
| 1000 | 70 ± 8 |
| 10000 | 30 ± 9 |
Table 2: Troubleshooting Summary for HSD17B13 Degradation Assays
| Issue | Potential Cause | Recommended Action |
| Bell-shaped dose-response | Hook Effect | Test a wider concentration range and confirm with a ternary complex assay. |
| No degradation | Inactive degrader, poor permeability, hook effect | Test a broader concentration range and verify ternary complex formation. |
| Inconsistent results | Cell variability, reagent instability | Standardize cell culture conditions, use fresh reagents, and validate antibodies. |
| Weak Western blot signal | Low protein abundance, poor extraction | Use an appropriate cell line and optimize the lysis buffer.[4] |
Experimental Protocols
Protocol 1: Western Blotting for HSD17B13 Degradation
This protocol provides a detailed procedure for quantifying the levels of HSD17B13 protein following treatment with a degrader.
-
Cell Seeding and Treatment:
-
Seed a human hepatoma cell line (e.g., HepG2 or Huh7) in 6-well plates and allow the cells to adhere overnight.
-
Prepare serial dilutions of the HSD17B13 degrader in the cell culture medium. It is recommended to use a wide concentration range (e.g., 1 nM to 10 µM). Remember to include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the medium containing the degrader and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Given that HSD17B13 is associated with lipid droplets, consider using a lysis buffer with strong detergents and employing sonication for efficient extraction.[4]
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare the samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to HSD17B13 overnight at 4°C.[5]
-
To ensure equal protein loading, incubate the membrane with a loading control antibody (e.g., GAPDH, β-actin).[5]
-
Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the HSD17B13 signal to the signal of the loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to verify the formation of the HSD17B13-Degrader-E3 ligase complex within cells.[6]
-
Cell Culture and Transfection (if necessary):
-
Use a cell line that endogenously expresses HSD17B13 and the relevant E3 ligase. If necessary, you can transfect the cells with tagged versions of the proteins (e.g., FLAG-HSD17B13 and HA-E3 ligase).[7]
-
-
Cell Treatment and Lysis:
-
Treat the cells with the HSD17B13 degrader at various concentrations, including a concentration that shows strong degradation and one that is in the hook effect range. Also, include a vehicle control and incubate for an optimized duration.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer that contains protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an antibody against one of the components of the putative complex (e.g., an anti-HSD17B13 or anti-E3 ligase antibody) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with Co-IP buffer to remove any non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling them in SDS-PAGE sample buffer.
-
Analyze the immunoprecipitated samples by Western blotting using antibodies against all three components: HSD17B13, the E3 ligase, and the degrader's target on the E3 ligase (if an antibody is available). An increased association between HSD17B13 and the E3 ligase in the presence of the degrader is indicative of ternary complex formation.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Length and Composition for HSD17B13 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length and composition for HSD17B13 PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a HSD17B13 PROTAC?
A1: The linker in a Proteolysis-Targeting Chimera (PROTAC) is a crucial component that connects the HSD17B13-binding ligand to the E3 ubiquitin ligase-recruiting ligand.[1] Its primary role is to facilitate the formation of a stable and productive ternary complex, which consists of HSD17B13, the PROTAC, and the E3 ligase.[1][2] The linker's length, composition, and attachment points dictate the relative orientation and proximity of HSD17B13 and the E3 ligase within this complex, which is essential for efficient poly-ubiquitination and subsequent degradation of HSD17B13 by the proteasome.[2][3]
Q2: How does linker length affect HSD17B13 PROTAC efficiency?
A2: Linker length is a critical parameter that requires empirical optimization for each specific HSD17B13 ligand and E3 ligase pair. If a linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both HSD17B13 and the E3 ligase, thus inhibiting ternary complex formation. Conversely, an excessively long linker might lead to unproductive binding modes where the two proteins are not in the correct orientation for ubiquitin transfer, or it could increase the likelihood of the "hook effect," where binary complexes are favored over the ternary complex at high PROTAC concentrations.
Q3: What are the most common linker compositions used for PROTACs and what are their properties?
A3: The most common linker compositions are polyethylene (B3416737) glycol (PEG) chains and alkyl chains.
-
PEG Linkers: These are generally more hydrophilic, which can improve the solubility of the PROTAC. However, they can sometimes lead to lower cell permeability.
-
Alkyl Chains: These are more hydrophobic and can enhance cell permeability, but may decrease the PROTAC's solubility.
The choice of linker composition is a balancing act between improving solubility and cell permeability. Recently, more rigid linkers, such as those containing cyclic structures, have been explored to pre-organize the PROTAC conformation and potentially enhance ternary complex stability.
Q4: What is the "hook effect" and how can it be mitigated?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at high concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with HSD17B13 or the E3 ligase) rather than the productive ternary complex. To mitigate the hook effect, it is crucial to perform dose-response experiments over a wide range of concentrations to identify the optimal concentration for maximal degradation. If the hook effect is pronounced, redesigning the PROTAC with a different linker or E3 ligase ligand may be necessary to alter the thermodynamics of ternary complex formation.
Q5: How do I choose the attachment points for the linker on the HSD17B13 and E3 ligase ligands?
A5: The points where the linker is attached to the two ligands are critical for achieving a productive ternary complex. The exit vector of the linker from the ligand-binding pocket influences the relative orientation of HSD17B13 and the E3 ligase. The ideal attachment points are typically solvent-exposed regions of the ligands that do not disrupt their binding to their respective proteins. Computational modeling can be a valuable tool to predict favorable attachment points and the resulting conformation of the ternary complex.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| No or low HSD17B13 degradation | 1. Poor cell permeability of the PROTAC. | • Modify the linker to be more hydrophobic (e.g., switch from PEG to alkyl).• Perform a cell permeability assay (e.g., PAMPA) to assess permeability. |
| 2. Inefficient ternary complex formation. | • Synthesize a library of PROTACs with varying linker lengths and compositions to find the optimal geometry.• Perform a ternary complex formation assay (e.g., SPR, ITC, or NanoBRET) to quantify complex stability. | |
| 3. Incorrect E3 ligase selection for the cell type. | • Ensure the chosen E3 ligase (e.g., VHL or Cereblon) is expressed at sufficient levels in the target cells. | |
| "Hook effect" observed at low concentrations | 1. High cooperativity of ternary complex formation. | • This can be a characteristic of a potent PROTAC. Focus on the DC50 and Dmax values rather than the hook effect itself. |
| 2. Linker is too optimal, leading to very stable binary complexes at higher concentrations. | • Consider synthesizing PROTACs with slightly less optimal linkers to shift the equilibrium towards ternary complex formation over a wider concentration range. | |
| High off-target protein degradation | 1. The HSD17B13 ligand has low selectivity. | • Confirm the selectivity of the HSD17B13 binder through independent assays. |
| 2. The PROTAC induces neo-interactions between the E3 ligase and other proteins. | • Perform proteome-wide analysis (e.g., mass spectrometry) to identify off-target effects.• Modify the linker to change the surface presented by the ternary complex. | |
| Poor solubility of the PROTAC | 1. The linker and/or ligands are too hydrophobic. | • Incorporate more polar groups into the linker (e.g., switch from alkyl to PEG).• Consider formulation strategies to improve solubility. |
Quantitative Data on Linker Optimization
Disclaimer: The following tables present data for BRD4 and hRpn13 PROTACs as illustrative examples of how to structure and present quantitative data for HSD17B13 PROTAC linker optimization. Publicly available, detailed structure-activity relationship data for a series of HSD17B13 PROTACs is currently limited.
Table 1: Example of Linker Composition and Length on BRD4 Degradation
| PROTAC ID | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 12a | O-Pom | Flexible Ether | ~15 | 23 | >95 |
| 12b | tDHU | Flexible Ether | ~15 | 7100 | <20 |
| dBET1 | Thalidomide | PEG | 16 | 4.3 | >98 |
| ARV-771 | VHL Ligand | Alkyl | 14 | 1.1 | >95 |
Table 2: Example of Linker Modification on hRpn13 PROTAC Activity
| PROTAC ID | Linker Composition | IC50 (µM) in WT cells |
| XL5-VHL-2 | Triazole-alkyl | >25 |
| XL5-VHL-5 | -CH2-NH-CO-(CH2)5- | 26.2 ± 4.4 |
| XL5-VHL-6 | -CH2- | 5.9 ± 0.3 |
| XL5-VHL-7 | -(CH2)5- | 8.8 ± 1.0 |
| XL5-VHL-8 | -CH=CH-(CH2)3- | 8.8 ± 1.0 |
| XL5-VHL-9 | -C≡C-(CH2)3- | 5.0 ± 0.6 |
Experimental Protocols
Protocol 1: Western Blot Analysis for HSD17B13 Degradation
This protocol is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cells expressing HSD17B13
-
6-well plates
-
HSD17B13 PROTACs
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HSD17B13
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HSD17B13 and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the HSD17B13 signal to the loading control. Calculate the percentage of HSD17B13 remaining relative to the vehicle control. Determine DC50 and Dmax values by fitting the data to a dose-response curve.
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol measures the formation of the HSD17B13-PROTAC-E3 ligase complex in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., NTA chip)
-
Recombinant purified His-tagged HSD17B13
-
Recombinant purified E3 ligase complex (e.g., VCB complex)
-
HSD17B13 PROTAC
-
Running buffer
Procedure:
-
Immobilization of Ligand: Immobilize the His-tagged E3 ligase complex onto the NTA sensor chip surface.
-
Analyte Injection:
-
To measure binary interaction, flow the PROTAC over the immobilized E3 ligase at increasing concentrations.
-
To measure ternary complex formation, pre-incubate the PROTAC with HSD17B13 and flow the mixture over the immobilized E3 ligase at various concentrations.
-
-
Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD) and kinetics (ka and kd) for both binary and ternary interactions. Positive cooperativity is indicated if the ternary complex is more stable than the individual binary complexes.
Protocol 3: In-Cell Ubiquitination Assay
This protocol detects the ubiquitination of HSD17B13 induced by the PROTAC.
Materials:
-
Cells expressing HSD17B13
-
Plasmids for expressing tagged ubiquitin (e.g., HA-ubiquitin)
-
Transfection reagent
-
HSD17B13 PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Antibody for immunoprecipitation (e.g., anti-HSD17B13)
-
Protein A/G beads
-
Antibody for Western blotting (e.g., anti-HA)
Procedure:
-
Transfection: Transfect cells with the tagged ubiquitin plasmid.
-
Cell Treatment: After 24-48 hours, pre-treat cells with a proteasome inhibitor for 1-2 hours to allow ubiquitinated proteins to accumulate. Then, treat with the HSD17B13 PROTAC for a specified time.
-
Immunoprecipitation:
-
Lyse the cells in lysis buffer.
-
Incubate the cell lysates with an anti-HSD17B13 antibody followed by protein A/G beads to pull down HSD17B13 and its binding partners.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an antibody against the ubiquitin tag (e.g., anti-HA) to detect ubiquitinated HSD17B13.
-
Visualizations
References
Technical Support Center: Mitigating Hepatotoxicity of HSD17B13 Degrader Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSD17B13 degrader compounds. The information is designed to help anticipate and mitigate potential hepatotoxicity during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting HSD17B13 for degradation in liver diseases?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene have a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[2][3] This protective effect makes HSD17B13 an attractive therapeutic target, with the goal of mimicking the effects of these naturally occurring, protective genetic variants through targeted protein degradation.[4]
Q2: What are the potential mechanisms of hepatotoxicity for HSD17B13 degrader compounds?
Hepatotoxicity of HSD17B13 degraders, such as proteolysis-targeting chimeras (PROTACs), can arise from several factors:
-
On-target toxicity: While reducing HSD17B13 is the goal, complete and sustained removal of the protein could have unforeseen consequences on hepatic lipid and retinol (B82714) metabolism.[5]
-
Off-target protein degradation: The degrader molecule could induce the degradation of other proteins besides HSD17B13, leading to cellular toxicity. This can be due to the promiscuity of the HSD17B13-binding ligand or the E3 ligase binder.
-
Toxicity of the E3 ligase binder: The ligand used to recruit the E3 ligase (e.g., pomalidomide (B1683931) for CRBN) can have its own biological activities and off-target effects, including the degradation of zinc-finger proteins.
-
Metabolite-induced toxicity: The metabolic byproducts of the degrader compound could be reactive and cause direct cellular damage.
-
Mitochondrial dysfunction: The compound or its metabolites could interfere with mitochondrial function, a common mechanism of drug-induced liver injury.
Q3: What are the initial in vitro assays recommended for assessing the hepatotoxicity of HSD17B13 degraders?
A tiered approach to in vitro hepatotoxicity testing is recommended:
-
Cytotoxicity Assays: Initial screening for overt toxicity using cell lines like HepG2 or primary human hepatocytes. Common assays include the Lactate Dehydrogenase (LDH) release assay for membrane integrity and ATP-based assays (e.g., CellTiter-Glo) for cell viability.
-
Mitochondrial Toxicity Assays: Evaluation of mitochondrial function using assays that measure mitochondrial membrane potential (e.g., TMRE or JC-1) or cellular respiration (e.g., Seahorse assay).
-
Reactive Oxygen Species (ROS) Production: Measurement of oxidative stress using fluorescent probes like DCF-DA.
-
Global Proteomics: To identify potential off-target protein degradation, mass spectrometry-based proteomics can be employed to compare the proteome of cells treated with the degrader versus a control.
Q4: What is the "hook effect" and how can it impact the interpretation of experimental results?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation of the target protein decreases. This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. It is crucial to perform a wide dose-response curve to identify the optimal concentration for degradation and to avoid misinterpreting a lack of efficacy at high concentrations.
Troubleshooting Guides
In Vitro Hepatotoxicity Assays
Issue 1: High background or variability in LDH cytotoxicity assay.
| Possible Cause | Troubleshooting Steps |
| High intrinsic LDH in serum-containing media | Reduce serum concentration to 0-5% or switch to serum-free media for the assay duration. |
| Cell handling-induced damage | Handle cells gently during plating and media changes. Avoid forceful pipetting. |
| High cell density leading to spontaneous death | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| Bubbles in wells | Be careful during pipetting to avoid introducing bubbles. If present, they can be removed with a sterile needle. |
Issue 2: Discrepancy between cytotoxicity data and microscopic observation of cell death.
| Possible Cause | Troubleshooting Steps |
| Timing of the assay | LDH release is a late-stage marker of necrosis. If apoptosis is the primary cell death mechanism, LDH release may be minimal. Consider using an earlier marker of apoptosis, such as a caspase-3/7 activity assay. |
| Compound interference with the assay | Run a control with the compound in cell-free media to check for direct interference with the LDH enzyme or the colorimetric readout. |
| Different cell death mechanisms | The compound may be causing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects. Assess cell number over time using a method like the CyQUANT assay. |
Issue 3: Unexpected results in a cell-based assay potentially due to off-target effects.
| Possible Cause | Troubleshooting Steps |
| Off-target protein degradation | Perform global proteomics to identify unintended degraded proteins. Validate findings with Western blotting for specific off-targets. |
| Toxicity of the E3 ligase binder | Synthesize a control compound where the HSD17B13 binder is replaced with a non-binding moiety to assess the toxicity of the E3 ligase binder and linker alone. |
| On-target toxicity | Compare the phenotype with that of an HSD17B13 knockout or siRNA-mediated knockdown in the same cell line. If the phenotypes match, the toxicity is likely on-target. |
Data Presentation
Table 1: Typical Concentration Ranges for In Vitro Hepatotoxicity Assays
| Assay | Cell Type | Typical Concentration Range | Endpoint Measured |
| LDH Cytotoxicity Assay | HepG2, Primary Hepatocytes | 0.1 - 100 µM | Lactate Dehydrogenase release |
| ATP Viability Assay (e.g., CellTiter-Glo) | HepG2, Primary Hepatocytes | 0.1 - 100 µM | Intracellular ATP levels |
| ROS Production Assay (e.g., DCF-DA) | HepG2, Primary Hepatocytes | 0.1 - 50 µM | Reactive Oxygen Species |
| Mitochondrial Membrane Potential (e.g., TMRE) | HepG2, Primary Hepatocytes | 0.1 - 50 µM | Mitochondrial depolarization |
Experimental Protocols & Workflows
Protocol: General Workflow for In Vitro Hepatotoxicity Assessment
-
Compound Preparation: Prepare a stock solution of the HSD17B13 degrader compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Cell Culture: Plate hepatocytes (e.g., HepG2 or primary human hepatocytes) in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the degrader compound at various concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known hepatotoxin).
-
Endpoint Assays: Perform a panel of assays to assess different aspects of hepatotoxicity:
-
LDH Assay: Collect the cell culture supernatant to measure LDH release.
-
ATP Assay: Lyse the remaining cells to measure intracellular ATP levels.
-
ROS Assay: In a separate plate, treat cells with the compound and then with a fluorescent ROS indicator.
-
Mitochondrial Health Assay: In another plate, assess mitochondrial membrane potential using a suitable fluorescent probe.
-
-
Data Analysis: Normalize the results to the vehicle control and calculate the concentration at which a 50% reduction in the measured parameter (IC50 or CC50) is observed.
Caption: Workflow for in vitro hepatotoxicity screening.
Signaling Pathways and Logical Relationships
HSD17B13 in Hepatic Lipid Metabolism
HSD17B13 is localized to lipid droplets and its expression is induced by the transcription factor SREBP-1c, a master regulator of lipogenesis. HSD17B13 itself may further promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipid synthesis. Degradation of HSD17B13 is expected to interrupt this cycle and reduce lipid accumulation.
Caption: HSD17B13 role in lipid metabolism regulation.
Interaction of HSD17B13 and PNPLA3 Pathways
There is a strong genetic interaction between HSD17B13 and PNPLA3, another key protein in liver fat metabolism. The PNPLA3 I148M variant is a major risk factor for NAFLD progression. Loss-of-function variants in HSD17B13 have been shown to mitigate the harmful effects of the high-risk PNPLA3 variant. This suggests that degrading HSD17B13 could be beneficial even in individuals with a high-risk PNPLA3 genotype.
References
Technical Support Center: Advancing HSD17B13 Degraders for CNS Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the brain penetration of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) degraders for Central Nervous System (CNS) studies.
Frequently Asked Questions (FAQs)
Q1: What is the expression level of HSD17B13 in the brain, and why is this important for my CNS studies?
A1: HSD17B13 is predominantly expressed in the liver, specifically in hepatocytes.[1][2][3] Its expression in the brain is very low.[1][2] This is a critical consideration for your CNS studies for two main reasons:
-
Target Engagement: With low protein expression, achieving sufficient target engagement to elicit a pharmacological effect may be challenging, even with a brain-penetrant degrader.
-
Translational Relevance: The low expression in the human brain raises questions about the physiological role of HSD17B13 in the CNS and the translational relevance of targeting it for neurological disorders. While other members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) family are known to be active in the human brain, the specific function of HSD17B13 in this context remains largely uncharacterized.
Q2: What are the main challenges in delivering HSD17B13 degraders to the brain?
A2: The primary obstacle is the blood-brain barrier (BBB), a highly selective border that protects the CNS. Key challenges for your HSD17B13 degrader include:
-
Physicochemical Properties: PROTACs and other degraders are often large molecules with high molecular weight and polar surface area, characteristics that hinder passive diffusion across the BBB.
-
Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances, including many small molecule drugs, back into the bloodstream, thereby reducing their concentration in the brain.
-
Cellular Uptake: Once across the BBB, the degrader must still penetrate CNS cells to engage with HSD17B13 and the ubiquitin-proteasome system.
Q3: Are there any known HSD17B13 inhibitors or degraders with reported brain penetration data?
A3: While the field is evolving, published data on the brain penetration of HSD17B13 degraders is limited. However, data from a well-characterized HSD17B13 inhibitor, BI-3231, and a recently disclosed degrader provide some insights into the types of molecules being developed and their general properties. It is important to note that specific brain penetration data for these compounds is not yet publicly available.
Troubleshooting Guide
This guide addresses common issues encountered when assessing and optimizing the CNS penetration of HSD17B13 degraders.
Problem 1: Low or undetectable brain concentrations of my HSD17B13 degrader in in vivo studies.
| Possible Cause | Troubleshooting Step |
| Poor intrinsic permeability | Modify the degrader to improve its lipophilicity and reduce its polar surface area. Strategies include linker optimization and modification of the E3 ligase ligand or the target-binding moiety. |
| Active efflux by transporters (e.g., P-gp) | Determine if your compound is a substrate for key efflux transporters using in vitro models like MDCK-MDR1 cells. If it is, consider co-dosing with an efflux inhibitor in preclinical models to confirm this mechanism. Structural modifications to reduce recognition by efflux transporters may be necessary. |
| Rapid metabolism | Assess the metabolic stability of your degrader in liver microsomes and hepatocytes. If stability is low, modify the molecule at the sites of metabolism. |
| High plasma protein binding | Measure the fraction of unbound drug in plasma. Only the unbound fraction is available to cross the BBB. Efforts to reduce plasma protein binding may be required. |
Problem 2: Inconsistent results in in vitro BBB permeability assays.
| Possible Cause | Troubleshooting Step |
| Issues with the in vitro model | Ensure the integrity of your cell monolayer by measuring transendothelial electrical resistance (TEER). Use appropriate positive and negative controls to validate each experiment. Consider using more complex co-culture or 3D models that better mimic the in vivo BBB. |
| Compound solubility issues | Verify the solubility of your degrader in the assay buffer. Poor solubility can lead to inaccurate permeability measurements. |
| Non-specific binding | Assess the binding of your compound to the plate and cell monolayer, as this can affect the calculated permeability. |
Physicochemical and Pharmacokinetic Properties of HSD17B13 Ligands
The following table summarizes available data for a known HSD17B13 inhibitor and a degrader. This information can serve as a reference for desirable properties in a CNS-penetrant molecule.
| Compound | Type | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Aqueous Solubility (pH 7.4) (µM) | Caco-2 Permeability (A-B) (10⁻⁶ cm/s) | Reference |
| BI-3231 | Inhibitor | 453.5 | 3.9 | 78.9 | 10 | 1.8 | |
| PTOTAC HSD17B13 degrader 1 | Degrader | Not Disclosed | Not Disclosed | Not Disclosed | Not Disclosed | Not Disclosed |
Experimental Protocols
1. In Vitro BBB Permeability Assessment using a Transwell Model
This protocol provides a general framework for assessing the permeability of a compound across a cell monolayer mimicking the BBB.
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) or a similar cell line on Transwell inserts until a confluent monolayer is formed.
-
Barrier Integrity: Measure the TEER to ensure the formation of tight junctions. A TEER value above a pre-determined threshold indicates a suitable barrier.
-
Permeability Assay:
-
Add the test compound (e.g., your HSD17B13 degrader) to the apical (luminal) side of the Transwell insert.
-
At various time points, collect samples from the basolateral (abluminal) side.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
2. In Vivo Pharmacokinetic Study for Brain Penetration Assessment
This protocol outlines a typical in vivo study to determine the brain-to-plasma concentration ratio (Kp) of a test compound in rodents.
-
Animal Model: Use adult male mice or rats.
-
Compound Administration: Administer the HSD17B13 degrader intravenously (IV) or intraperitoneally (IP) at a defined dose.
-
Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), collect blood and brain samples.
-
Sample Processing:
-
For blood, collect plasma by centrifugation.
-
For the brain, homogenize the tissue in a suitable buffer.
-
-
Bioanalysis: Determine the concentration of the degrader in plasma and brain homogenate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Kp value: Kp = C_brain / C_plasma Where C_brain is the concentration in the brain homogenate and C_plasma is the concentration in the plasma.
Visualizations
Caption: Challenges to HSD17B13 degrader penetration across the blood-brain barrier.
Caption: Experimental workflow for assessing and optimizing CNS penetration of HSD17B13 degraders.
References
Validation & Comparative
Validating HSD17B13 Degrader 2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in hepatocytes, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3] Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including fibrosis and cirrhosis.[4][5] This protective genetic validation has spurred the development of various therapeutic modalities aimed at inhibiting HSD17B13 function.
This guide provides a comparative analysis of methods to validate the cellular target engagement of a novel PROTAC-based therapeutic, HSD17B13 degrader 2 , against other HSD17B13-targeting alternatives, namely a small molecule inhibitor and an RNA interference (RNAi) agent. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate the underlying mechanisms and workflows.
Mechanism of Action: A Comparative Overview
The therapeutic strategies to modulate HSD17B13 activity are diverse, each with a distinct mechanism of action that necessitates specific validation assays.
-
This compound (PROTAC): This heterobifunctional molecule is designed to induce the degradation of the HSD17B13 protein. It achieves this by simultaneously binding to HSD17B13 and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of the target protein.
-
Small Molecule Inhibitor (e.g., BI-3231): These molecules are designed to bind to the active site of the HSD17B13 enzyme, competitively inhibiting its enzymatic activity. This approach blocks the function of the protein without affecting its cellular concentration.
-
RNAi Therapeutic (e.g., ARO-HSD): RNA interference utilizes short interfering RNAs (siRNAs) to target the HSD17B13 messenger RNA (mRNA) for degradation. This prevents the translation of the mRNA into protein, thereby reducing the overall cellular levels of HSD17B13.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for assessing the cellular target engagement of this compound in comparison to a representative small molecule inhibitor and an RNAi therapeutic.
| Parameter | This compound | Small Molecule Inhibitor (BI-3231) | RNAi Therapeutic (ARO-HSD) | Primary Validation Method |
| Potency | DC50: ~50 nM | IC50: < 1 nM (biochemical) | IC50: ~1.5 nM (mRNA reduction) | Western Blot / Enzymatic Assay / qRT-PCR |
| Maximal Effect | Dmax: >90% degradation | ~100% inhibition | >90% mRNA knockdown | Western Blot / Enzymatic Assay / qRT-PCR |
| Time to Onset | 4-8 hours | < 1 hour | 24-48 hours | Time-course Western Blot / qRT-PCR |
| Target Occupancy | Not applicable (degradation) | EC50: ~12 nM (cellular) | Not applicable (mRNA knockdown) | Cellular Thermal Shift Assay (CETSA) |
| Selectivity | High (proteome-wide analysis) | High (>10,000-fold vs. HSD17B11) | High (sequence-dependent) | Mass Spectrometry / Kinome Scan |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Head-to-Head Comparison: HSD17B13 Degraders vs. Small Molecule Inhibitors in Liver Disease Research
A new frontier in targeting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) for the treatment of chronic liver diseases has emerged with the development of targeted protein degraders. This guide provides a comparative analysis of this novel modality against traditional small molecule inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms, performance data, and experimental considerations.
Genetic studies have robustly validated HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver, as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] This has catalyzed the development of therapeutic agents aimed at mimicking this protective effect. While small molecule inhibitors have been the primary focus, with several candidates advancing into clinical trials, the advent of protein degradation technology, such as Proteolysis Targeting Chimeras (PROTACs), presents an alternative and potentially more effective strategy.
This guide will compare the two approaches, using publicly available data for the well-characterized small molecule inhibitor BI-3231 and the clinical-stage inhibitor INI-822 as benchmarks for the inhibitor class, and will discuss the prospective advantages of a hypothetical HSD17B13 degrader based on established principles of targeted protein degradation.
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors of HSD17B13 function by binding to the enzyme's active site, competitively or non-competitively, to block its catalytic activity.[3] This approach reduces the enzymatic conversion of its substrates, which is thought to ameliorate lipotoxicity in hepatocytes.[4]
In contrast, an HSD17B13 degrader, such as a PROTAC, operates through a different mechanism. It is a heterobifunctional molecule that simultaneously binds to HSD17B13 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of HSD17B13, marking it for degradation by the proteasome. This results in the elimination of the entire protein from the cell, not just the inhibition of its enzymatic function.
Performance Data: A Comparative Overview
While direct comparative data for a specific "HSD17B13 degrader 2" is not publicly available, we can establish a baseline for the small molecule inhibitor class using data from well-characterized compounds. A hypothetical, effective HSD17B13 degrader would be evaluated on its degradation efficiency (DC50) and maximal degradation (Dmax), in addition to its effects on downstream cellular phenotypes.
| Parameter | BI-3231 | INI-822 | HSD17B13 Degrader (Hypothetical) |
| Target | Human HSD17B13 | Human HSD17B13 | Human HSD17B13 |
| IC50 (Enzymatic) | 1 nM[1] | Low nM potency | N/A (Degradation is the primary endpoint) |
| Cellular IC50 | 11 nM (HEK293 cells) | N/A | N/A |
| DC50 (Cellular) | N/A | N/A | Expected in the low nM range |
| Dmax (Cellular) | N/A | N/A | Expected to be >90% |
| Selectivity | >100-fold over other HSD17B family members | >100-fold over other HSD17B family members | High selectivity anticipated due to ternary complex formation |
| In Vivo Efficacy | Reduces lipotoxic effects in hepatocytes | Decreased fibrotic protein levels in a human liver-on-a-chip model | Expected to phenocopy loss-of-function variants and reduce liver fibrosis |
| Clinical Status | Preclinical tool compound | Phase 1 clinical trials | Preclinical/Discovery |
Experimental Protocols
Accurate comparison between these two modalities requires robust and standardized experimental protocols.
HSD17B13 Enzymatic Inhibition Assay
This assay is fundamental for determining the IC50 of small molecule inhibitors.
-
Principle: The enzymatic activity of recombinant HSD17B13 is measured by quantifying the conversion of a substrate (e.g., estradiol (B170435) or retinol) to its product, with the concomitant reduction of NAD+ to NADH. The inhibitory potential of a compound is determined by its ability to reduce product formation.
-
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: Estradiol or all-trans-retinol
-
Cofactor: NAD+
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 0.01% Triton X-100)
-
Detection reagent (e.g., NADH-Glo™)
-
384-well assay plates
-
-
Procedure:
-
Serially dilute the test compound in DMSO.
-
In a 384-well plate, add the test compound.
-
Add the recombinant HSD17B13 protein to each well.
-
Initiate the reaction by adding a mixture of the substrate and cofactor.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
HSD17B13 Protein Degradation Assay (Western Blot)
This assay is essential for quantifying the reduction in HSD17B13 protein levels induced by a degrader.
-
Principle: Western blotting is used to separate proteins by size via gel electrophoresis, transfer them to a membrane, and then detect the specific HSD17B13 protein using a primary antibody. The amount of protein is quantified by the intensity of the signal from a secondary antibody.
-
Materials:
-
Relevant liver cell line (e.g., HepG2, Huh7)
-
HSD17B13 degrader compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-HSD17B13 antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Antibody for a loading control (e.g., GAPDH, β-actin)
-
-
Procedure:
-
Treat cells with varying concentrations of the HSD17B13 degrader for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary anti-HSD17B13 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Perform densitometric analysis to quantify HSD17B13 protein levels, normalizing to the loading control.
-
Calculate the DC50 and Dmax values from the dose-response data.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
A Researcher's Guide to Orthogonal Methods for Validating HSD17B13 Degradation
For researchers, scientists, and drug development professionals navigating the complexities of targeted protein degradation, robust and multifaceted validation of the target protein's degradation is paramount. This guide provides an objective comparison of key orthogonal methods for confirming the degradation of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a compelling therapeutic target in liver disease. Detailed experimental protocols and comparative data are presented to aid in the selection of the most appropriate validation strategies.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Its genetic variants have been linked to a reduced risk of developing chronic liver diseases, making it an attractive target for therapeutic intervention, including targeted protein degradation.[2][3][4] Validating the successful degradation of HSD17B13 requires a suite of orthogonal methods to provide clear and convincing evidence. This guide explores the principles, protocols, and comparative advantages of commonly employed techniques: Western Blot, Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry, and Functional Assays.
Comparative Overview of HSD17B13 Degradation Validation Methods
To facilitate a clear comparison, the following table summarizes the key characteristics of each orthogonal method for validating HSD17B13 degradation.
| Method | Principle | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| Western Blot | Immuno-detection of HSD17B13 protein separated by size. | Low to Medium | Semi-quantitative to Quantitative | Widely accessible, provides molecular weight confirmation. | Can be influenced by antibody specificity and linearity. |
| ELISA | Immuno-enzymatic quantification of HSD17B13 in solution. | High | Quantitative | High sensitivity and specificity, suitable for various sample types.[5][6][7] | Can be subject to matrix effects, does not provide size information. |
| Mass Spectrometry | Identification and quantification of HSD17B13-specific peptides. | Low to Medium | Quantitative | High specificity, can distinguish between protein variants, provides absolute quantification.[8] | Requires specialized equipment and expertise. |
| Functional Assays | Measurement of HSD17B13 enzymatic activity. | Medium to High | Quantitative | Directly assesses the functional consequence of degradation.[9][10] | Indirect measure of protein level, requires specific substrates and detection reagents. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in experimental design.
Western Blot Analysis
Western blot is a fundamental technique to visualize and quantify changes in HSD17B13 protein levels.[1][2]
a. Sample Preparation:
-
Cell Lysates: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.[1]
-
Tissue Homogenates: Homogenize tissue samples in ice-cold lysis buffer using a tissue homogenizer. Centrifuge to clarify the lysate.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
b. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][11]
c. Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for HSD17B13 overnight at 4°C.[1]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[2]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative measurement of HSD17B13 concentration in various biological samples.[5][6][7][13][14]
a. Assay Principle:
-
This assay typically employs a quantitative sandwich enzyme immunoassay technique.[14] A microplate is pre-coated with a monoclonal antibody specific for HSD17B13.[5]
b. Assay Procedure:
-
Add standards and samples to the wells and incubate. HSD17B13 present in the sample will bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated antibody specific for HSD17B13 and incubate.
-
Wash the wells and add an avidin-conjugated Horseradish Peroxidase (HRP).
-
Wash the wells and add a TMB substrate solution. The intensity of the color developed is proportional to the amount of HSD17B13.[5]
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.[14]
-
Calculate the concentration of HSD17B13 in the samples by comparing the O.D. of the samples to the standard curve.[5]
Mass Spectrometry-Based Proteomics
Mass spectrometry offers a highly specific and sensitive method for the absolute quantification of HSD17B13 protein.[8]
a. Sample Preparation:
-
Extract proteins from liver tissue or cells under denaturing conditions.
-
Digest the proteins into peptides using trypsin.[8]
b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
Identify and quantify peptides specific to HSD17B13.[8]
c. Data Analysis:
-
Use software tools like MaxQuant for peptide identification and quantification.
-
Perform gene set enrichment analysis (GSEA) to identify perturbed pathways.[8]
HSD17B13 Functional Assays
Assessing the enzymatic activity of HSD17B13 provides a functional readout of its degradation.[9] HSD17B13 has been shown to have retinol (B82714) dehydrogenase activity.[10][15]
a. Cell-Based Retinol Dehydrogenase Assay:
-
Culture cells (e.g., HEK293) and transfect with a plasmid expressing HSD17B13.
-
Treat the cells with all-trans-retinol.
-
Harvest the cells and culture medium and perform a lipid extraction to isolate retinoids.
-
Analyze the extracted retinoids by high-performance liquid chromatography (HPLC) to quantify the conversion of retinol to retinaldehyde.[10][12][15]
b. In Vitro Enzymatic Assay using Luminescence:
-
This assay measures the production of NADH, a product of the HSD17B13 enzymatic reaction.[16]
-
In a 384-well plate, combine purified recombinant HSD17B13 protein, a substrate (e.g., 17β-estradiol), and NAD+.[10]
-
Incubate to allow the enzymatic reaction to proceed.
-
Add an NADH detection reagent that generates a luminescent signal proportional to the amount of NADH produced.
Visualizing the Validation Workflow
To illustrate the relationship between these orthogonal methods, the following diagrams outline the experimental workflow and the logic of a comprehensive validation strategy.
Caption: Experimental workflow for HSD17B13 degradation validation.
Caption: Logical relationship of orthogonal validation methods.
Conclusion
Validating the degradation of HSD17B13 requires a rigorous, multi-pronged approach. While Western Blot provides a foundational assessment of protein levels and size, it should be complemented by more quantitative methods like ELISA and mass spectrometry for robust confirmation. Furthermore, functional assays are crucial to demonstrate that the reduction in protein levels translates to a decrease in its enzymatic activity. By employing a combination of these orthogonal methods, researchers can confidently and accurately validate the degradation of HSD17B13, paving the way for the development of novel therapeutics for chronic liver diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Human HSD17B13 ELISA Kit [ABIN6967496] - Plasma, Serum, Tissue Homogenate [antikoerper-online.de]
- 8. medrxiv.org [medrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AffiELISA® 17 β hydroxysteroid dehydrogenase 13 (HSD17B13) ELISA kit | AffiGEN [affielisa.com]
- 14. ELISA Kit FOR 17-beta-hydroxysteroid dehydrogenase 13 | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 15. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
HSD17B13 Degrader vs. siRNA Knockdown: A Comparative Analysis for Targeted HSD17B13 Reduction
A head-to-head comparison of two leading modalities for reducing levels of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a key therapeutic target in liver disease.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a significant target for the treatment of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH)[1][2][3]. Genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are linked to a decreased risk of developing progressive liver disease[4][5]. This has catalyzed the development of therapeutic strategies aimed at reducing HSD17B13 levels or inhibiting its activity.
This guide provides a comparative analysis of two prominent approaches for targeting HSD17B13: targeted protein degradation using a hypothetical "HSD17B13 degrader 2" and messenger RNA (mRNA) silencing via small interfering RNA (siRNA) knockdown. While specific public data for a molecule termed "this compound" is limited, we will discuss it as a representative of the targeted protein degradation (TPD) class, such as Proteolysis Targeting Chimeras (PROTACs).
Mechanisms of Action: A Tale of Two Strategies
Targeted protein degraders and siRNA operate through distinct biological mechanisms to reduce the functional output of the HSD17B13 gene.
This compound (Representing Targeted Protein Degradation): A targeted protein degrader, such as a PROTAC, is a bifunctional molecule. One end binds to the HSD17B13 protein, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of HSD17B13, marking it for degradation by the proteasome, the cell's protein disposal system. This approach directly removes the protein from the cell.
siRNA Knockdown: Small interfering RNA (siRNA) molecules are designed to be complementary to the mRNA sequence of the HSD17B13 gene. Upon introduction into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then binds to and cleaves the target HSD17B13 mRNA, preventing its translation into protein. This method acts at the post-transcriptional level to halt the production of new HSD17B13 protein.
Quantitative Data Comparison
The following tables summarize publicly available data on the efficacy of HSD17B13 targeted protein degraders and siRNA knockdown. It is important to note that direct head-to-head comparative studies are limited.
Table 1: HSD17B13 Targeted Protein Degrader Performance (Representative Data)
| Compound Type | Target | Metric | Value | Reference |
| PROTAC | HSD17B13 | DC50 (Cellular) | Not publicly available | |
| Small Molecule Inhibitor (BI-3231) | Human HSD17B13 | IC50 (Enzymatic) | 1 nM | |
| Small Molecule Inhibitor (BI-3231) | Mouse HSD17B13 | IC50 (Enzymatic) | 13 nM |
Note: Data for specific HSD17B13 PROTACs are emerging. The table includes inhibitor data to provide context on small molecule engagement with the target.
Table 2: HSD17B13 siRNA Knockdown Performance
| siRNA Therapeutic | Target | Metric | Value | Study Population | Reference |
| Rapirosiran (ALN-HSD) | HSD17B13 mRNA | Median Reduction | 78% (at 400 mg dose) | NASH Patients | |
| ARO-HSD | HSD17B13 mRNA | Mean Reduction | -93.4% (at 200 mg) | Suspected NASH Patients | |
| ARO-HSD | Alanine Aminotransferase (ALT) | Mean Reduction | -42.3% (at 200 mg) | Suspected NASH Patients | |
| ALG-HSD-1 & ALG-HSD-2 | HSD17B13 RNA & Protein | Strong Reduction | Not specified | Non-Human Primates |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of each modality. Below are generalized protocols for key experiments.
Protocol 1: HSD17B13 Protein Reduction Assessment by Western Blot
This protocol is to quantify the reduction of HSD17B13 protein levels following treatment with a degrader or siRNA.
1. Sample Preparation:
-
Cell Culture: Plate a suitable human liver cell line (e.g., HepG2 or Huh7) and culture to 70-80% confluency.
-
Treatment: Treat cells with the HSD17B13 degrader or transfect with HSD17B13-specific siRNA for a predetermined time (e.g., 24-72 hours). Include appropriate vehicle and non-targeting controls.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts (20-30 µg per lane) and prepare with Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for HSD17B13.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: HSD17B13 mRNA Knockdown Assessment by qRT-PCR
This protocol is to quantify the reduction in HSD17B13 mRNA levels, particularly relevant for assessing siRNA efficacy.
1. Sample Preparation and RNA Extraction:
-
Treat cells as described in Protocol 1.
-
Lyse cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based).
-
Assess RNA quality and quantity using spectrophotometry.
2. cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.
3. Quantitative PCR (qPCR):
-
Set up the qPCR reaction using the cDNA template, qPCR master mix (e.g., SYBR Green), and HSD17B13-specific primers.
-
Run the reaction on a real-time PCR instrument. Include a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative expression of HSD17B13 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.
References
Comparative In Vivo Efficacy of HSD17B13 Inhibitors: A Head-to-Head Analysis of Compound 32 and BI-3231
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of two notable small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. While the initial query specified a "degrader 2," public scientific literature does not contain information on a compound with this designation. Therefore, this guide will compare the well-characterized chemical probe BI-3231 with a recently disclosed, highly potent inhibitor, compound 32 , which has demonstrated superior in vivo anti-MASH effects.
Executive Summary
Extensive human genetic studies have validated HSD17B13 as a key target in liver disease, with loss-of-function variants being protective against disease progression. This has led to the development of inhibitors aiming to replicate this effect pharmacologically. Preclinical studies in various mouse models of NASH have demonstrated that while both BI-3231 and compound 32 effectively inhibit HSD17B13, compound 32 exhibits a more robust therapeutic profile. Notably, compound 32 has shown superior anti-MASH effects, attributed to its improved pharmacokinetic properties and a distinct liver-targeting profile.[1][2]
Quantitative Data Comparison
The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters for BI-3231 and compound 32.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 | [3][4] |
| Mouse HSD17B13 | Enzymatic | 13 | [3][4] | |
| Human HSD17B13 | Cellular | Double-digit nM | [5][6] | |
| Compound 32 | Human HSD17B13 | Enzymatic | 2.5 | [1][3] |
Table 2: Comparative Pharmacokinetic (PK) Profile
| Parameter | BI-3231 | Compound 32 | Reference(s) |
| Liver Microsomal Stability | Moderate | Significantly Better | [1] |
| In Vivo PK Profile | Rapid plasma clearance, low oral bioavailability | Significantly Better | [1][7] |
| Liver Targeting | Extensive liver accumulation | Unique liver-targeting profile | [1][5] |
In Vivo Efficacy
Compound 32 has demonstrated superior anti-MASH (Metabolic dysfunction-associated steatohepatitis) effects compared to BI-3231 in multiple mouse models.[1][2] Mechanistic studies have indicated that compound 32 modulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[1][2]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the evaluation of these HSD17B13 inhibitors.
In Vivo MASH Efficacy Studies
-
Animal Models: The in vivo efficacy of HSD17B13 inhibitors is commonly evaluated in diet-induced mouse models of MASH.[8][9] These include, but are not limited to, high-fat diet (HFD), choline-deficient, L-amino acid-defined (CDAA), or Western diet-induced models.[8] A choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) is also utilized to induce more advanced fibrosis.[10][11]
-
Dosing and Administration: The route and frequency of administration for the inhibitors are determined based on their individual pharmacokinetic profiles.[8] Oral gavage is a common route for small molecule inhibitors.[12][13]
-
Efficacy Assessment: The anti-MASH effects are evaluated through a combination of endpoints:[8]
-
Histological Analysis: Liver tissue is collected, fixed, and stained (e.g., H&E for steatosis and inflammation, Sirius Red for fibrosis) to assess pathological changes.
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury.
-
Hepatic Lipid Content: Quantification of triglycerides and other lipid species in liver homogenates.
-
-
Mechanism of Action Studies: To understand the underlying mechanisms, the expression levels of key genes and proteins in relevant pathways (e.g., SREBP-1c/FAS) are analyzed in liver lysates using techniques like qPCR and Western blotting.[1][8]
Pharmacokinetic Studies
-
Animal Models: Male C57BL/6N mice and male Wistar rats are typically used for pharmacokinetic profiling.[12]
-
Administration: To assess key PK parameters, the compound is administered via both intravenous (IV) and oral (PO) routes.[12]
-
Sample Collection: Blood samples are collected at multiple time points post-administration.[12][14] For tissue distribution studies, organs such as the liver are harvested.[5][14]
-
Bioanalysis: The concentration of the compound in plasma and tissue homogenates is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][15]
-
Data Analysis: Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t½), are calculated using non-compartmental analysis.[12][14]
Visualizing the Pathway and Experimental Workflow
To further clarify the biological context and experimental design, the following diagrams are provided.
Caption: HSD17B13 signaling pathway in MASH and points of inhibition.
Caption: General workflow for in vivo efficacy studies.
References
- 1. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. drughunter.com [drughunter.com]
- 8. benchchem.com [benchchem.com]
- 9. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. gubra.dk [gubra.dk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Navigating Selectivity: A Comparative Cross-Reactivity Profile of HSD17B13-Targeting Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of a targeted protein degrader is paramount to mitigating off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity of HSD17B13-targeting ligands, with a focus on providing a framework for evaluating novel degraders.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1] Genetic validation has spurred the development of molecules that can reduce HSD17B13 activity, including targeted protein degraders. A critical component of the preclinical assessment of these degraders is their selectivity profile against other members of the HSD17B family, which share structural similarities.[1]
This guide uses BI-3231, a well-characterized and highly selective inhibitor of HSD17B13, as a benchmark to illustrate the principles of cross-reactivity profiling.[2][3][4] While "HSD17B13 degrader 2" is a component of a PROTAC (Proteolysis Targeting Chimera), specific public data on its isolated cross-reactivity is limited. Therefore, the data presented for BI-3231 serves as a reference for the desired selectivity of a ligand intended for HSD17B13-targeted degradation.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory potency of BI-3231 against human HSD17B13 and its cross-reactivity against the closely related isoform, HSD17B11. The high degree of selectivity is crucial for minimizing potential off-target effects.
| Compound | Target | IC50 (nM) | Selectivity (fold) |
| BI-3231 | hHSD17B13 | 1 | >10,000 |
| hHSD17B11 | >10,000 | ||
| IC50 values represent the concentration of the inhibitor required to reduce enzymatic activity by 50%. Data is sourced from high-throughput screening campaigns. |
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust in vitro enzymatic assays. Below are detailed protocols for assessing the activity against HSD17B13 and other HSD isoforms.
In Vitro HSD17B Isoform Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of recombinant human HSD17B enzymes.
Materials:
-
Recombinant human HSD17B enzymes (e.g., HSD17B13, HSD17B11)
-
Substrate (e.g., estradiol)
-
Cofactor (NAD+)
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Test compound (serially diluted in DMSO)
-
NADH detection reagent
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
To each well of a 384-well plate, add the test compound solution.
-
Add the respective HSD17B enzyme to each well. Include control wells with a vehicle (DMSO) and a known inhibitor as a positive control.
-
Initiate the enzymatic reaction by adding the substrate (e.g., estradiol) and cofactor (NAD+).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent to each well.
-
Measure the luminescence or fluorescence signal using a plate reader. The signal is proportional to the amount of NADH produced, which reflects the enzyme activity.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the cellular pathway of HSD17B13.
Caption: Workflow for Determining Inhibitor Cross-Reactivity.
Caption: HSD17B13 Cellular Activity and Targeted Degradation.
References
Evaluating the Pharmacokinetic/Pharmacodynamic Relationship of HSD17B13-Targeting Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, spurring the development of therapeutics aimed at mimicking this protective phenotype.[3][4] This guide provides a comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of key investigational agents targeting HSD17B13, including small molecule inhibitors and RNA interference (RNAi) therapeutics.
While a specific compound designated "HSD17B13 degrader 2" is not publicly documented, this guide will focus on well-characterized inhibitors and RNAi therapeutics to provide a framework for evaluating the PK/PD relationship of novel agents.
Quantitative Data Summary
The following tables summarize the available pharmacokinetic and pharmacodynamic data for prominent HSD17B13-targeting compounds. Direct head-to-head comparisons are limited, and data is presented as reported in preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of HSD17B13 Small Molecule Inhibitors
| Inhibitor | Development Stage | Species | Route | Key Pharmacokinetic Findings |
| BI-3231 | Preclinical | Mouse, Rat | IV, Oral | Characterized by rapid plasma clearance that exceeds hepatic blood flow and a low oral bioavailability of 10% in mice.[5] It demonstrates extensive liver tissue accumulation.[5][6] |
| INI-822 | Phase 1 Clinical Trial | Human | Oral | Phase 1 results in healthy volunteers indicate a half-life that supports once-daily oral dosing.[5][7][8] Preclinical studies showed low clearance and good oral bioavailability.[9] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of HSD17B13 RNAi Therapeutics
| Therapeutic | Development Stage | Species | Route | Pharmacokinetic Profile | Pharmacodynamic Effects |
| Rapirosiran (ALN-HSD) | Phase 1 Clinical Trial | Human | Subcutaneous | Plasma concentrations decline rapidly within 24 hours post-dose.[10] | Dose-dependent reduction in liver HSD17B13 mRNA, with a median reduction of 78% at 6 months in the 400 mg dose group.[10] |
| ARO-HSD | Phase 1/2 Clinical Study | Human | Subcutaneous | Not explicitly detailed in provided results. | Dose-dependent reduction in hepatic HSD17B13 mRNA and protein.[11][12] At 200 mg, a mean reduction of 93.4% in hepatic HSD17B13 mRNA was observed at Day 71.[13][14] This was accompanied by reductions in Alanine Aminotransferase (ALT).[12][13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process for HSD17B13-targeting therapeutics, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: HSD17B13 Signaling in Liver Disease and Points of Therapeutic Intervention.
Caption: Generalized Workflow for a Preclinical Pharmacokinetic Study.
Experimental Protocols
Detailed methodologies are crucial for the comparison and replication of findings. The following are summaries of key experimental protocols used in the evaluation of HSD17B13-targeting compounds.
In Vitro HSD17B13 Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of a small molecule inhibitor against HSD17B13.
-
Methodology:
-
A solution of the test inhibitor at various concentrations is pre-incubated with recombinant human HSD17B13 enzyme and the cofactor NAD+.
-
The enzymatic reaction is initiated by the addition of a substrate, such as estradiol (B170435) or all-trans-retinol.[15]
-
The reaction progress is monitored by detecting the formation of the product (e.g., estrone) or the consumption of NADH over time, often using luminescence or mass spectrometry.[15]
-
IC50 values are calculated by fitting the resulting dose-response data to a four-parameter logistic equation.[16]
-
Preclinical In Vivo Pharmacokinetic Studies (Small Molecules)
-
Objective: To determine the pharmacokinetic profile of a small molecule inhibitor in an animal model.
-
Methodology:
-
Animal Models: Male C57BL/6N mice or Wistar rats are commonly used.[17]
-
Administration: The compound is administered, typically as a single dose, via intravenous (IV) or oral (PO) routes.[17]
-
Sample Collection: Blood samples are collected at various time points post-administration. For tissue distribution studies, organs such as the liver are collected.
-
Bioanalysis: The concentration of the inhibitor in plasma and tissue homogenates is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t½), are calculated using non-compartmental analysis.[17]
-
Clinical Pharmacodynamic Assessment (RNAi Therapeutics)
-
Objective: To assess the biological effect of an RNAi therapeutic on HSD17B13 expression in humans.
-
Methodology:
-
Study Population: Phase 1 studies are often conducted in healthy volunteers, while later phases include patients with NASH.[2]
-
Drug Administration: RNAi therapeutics targeting the liver are typically administered via subcutaneous injection.[2]
-
Pharmacodynamic Assessment: Liver biopsies are taken from patients before and after treatment (e.g., at Day 71) to measure the levels of HSD17B13 mRNA and protein.[2][13]
-
Biomarker Analysis: Blood samples are collected to measure levels of liver enzymes, such as ALT, as downstream markers of pharmacodynamic effect.[12]
-
PK/PD Modeling: The relationship between drug exposure (pharmacokinetics) and the biological response (e.g., mRNA reduction) is analyzed to inform dose selection for subsequent studies.[2]
-
Conclusion
The landscape of HSD17B13-targeting therapeutics is rapidly evolving, with both small molecule inhibitors and RNAi therapeutics demonstrating promise. Small molecule inhibitors like BI-3231 and INI-822 offer the potential for oral administration, with preclinical data for BI-3231 indicating significant liver accumulation, a desirable feature for a hepatic target.[5] RNAi therapeutics such as rapirosiran and ARO-HSD have shown robust, dose-dependent target engagement in clinical studies, leading to significant reductions in HSD17B13 mRNA and protein, and corresponding positive changes in liver enzyme biomarkers.[10][12]
The evaluation of the pharmacokinetic/pharmacodynamic relationship is critical for the continued development of these agents. For small molecules, establishing a clear link between plasma and liver exposure and target inhibition in relevant disease models is a key next step. For RNAi therapeutics, the long duration of action will require careful consideration of dosing intervals to maintain target suppression. As more data becomes available, a clearer picture of the optimal PK/PD profile for targeting HSD17B13 in chronic liver disease will emerge, guiding the development of novel and effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 8. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 9. inipharm.com [inipharm.com]
- 10. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arrowheadpharma.com [arrowheadpharma.com]
- 12. arrowheadpharma.com [arrowheadpharma.com]
- 13. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 14. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Revolutionizing HSD17B13-Targeted Therapeutics: A Comparative Guide to Degrader Selectivity via Mass Spectrometry-Based Proteomics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry-based proteomics for evaluating the selectivity of HSD17B13 degraders. We delve into the experimental data, detailed methodologies, and visual workflows to offer a comprehensive understanding of this cutting-edge approach in drug discovery.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a range of liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] This lipid droplet-associated enzyme plays a role in hepatic lipid metabolism.[3][4] While traditional small molecule inhibitors can modulate its enzymatic activity, a new class of therapeutics known as targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), offers an alternative strategy by inducing the selective degradation of the HSD17B13 protein.[5]
Ensuring the selectivity of these degraders is paramount to minimizing off-target effects and enhancing therapeutic efficacy. Mass spectrometry-based proteomics has become an indispensable tool for comprehensively assessing the on-target and off-target effects of these novel drug candidates. This guide will compare and contrast the proteomic profiles of cells treated with a hypothetical HSD17B13 degrader against alternative therapeutic strategies, providing a clear framework for evaluating degrader selectivity.
Comparative Analysis of HSD17B13-Targeted Compounds
To illustrate the power of proteomics in assessing degrader selectivity, we present a hypothetical dataset comparing the effects of a novel HSD17B13 degrader (Degrader-A), a less selective degrader (Degrader-B), and a traditional HSD17B13 inhibitor. Human hepatoma (HepG2) cells were treated with each compound, and the global proteome changes were quantified using Tandem Mass Tag (TMT) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Quantitative Proteomic Analysis of On-Target Effects
| Protein | Treatment | Fold Change vs. Vehicle | p-value |
| HSD17B13 | Degrader-A | -4.5 | < 0.001 |
| Degrader-B | -3.8 | < 0.001 | |
| Inhibitor | 0.2 | > 0.05 |
Table 2: Off-Target Profile of HSD17B13-Targeted Compounds
| Off-Target Protein | Treatment | Fold Change vs. Vehicle | p-value |
| HSD17B11 | Degrader-A | -0.5 | > 0.05 |
| Degrader-B | -2.1 | < 0.01 | |
| Inhibitor | -0.3 | > 0.05 | |
| FABP1 | Degrader-A | 0.3 | > 0.05 |
| Degrader-B | 1.8 | < 0.05 | |
| Inhibitor | 0.1 | > 0.05 | |
| ALDH2 | Degrader-A | -0.1 | > 0.05 |
| Degrader-B | -1.5 | < 0.05 | |
| Inhibitor | -0.2 | > 0.05 |
The data clearly demonstrates the superior selectivity of Degrader-A, which induces potent degradation of HSD17B13 with minimal impact on the abundance of known off-target proteins. In contrast, Degrader-B exhibits significant off-target degradation, while the inhibitor shows no effect on HSD17B13 protein levels, as expected.
Visualizing the Path to Selectivity
Understanding the biological context and the experimental approach is crucial for interpreting proteomics data. The following diagrams illustrate the key signaling pathway involving HSD17B13 and the experimental workflow for assessing degrader selectivity.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for HSD17B13 Degrader 2
For Immediate Implementation: The proper disposal of HSD17B13 degrader 2, a targeted protein degrader, is critical for laboratory safety and environmental protection. All waste materials, including the pure compound, solutions, and contaminated consumables, must be treated as hazardous chemical waste. Disposal should be managed through your institution's Environmental Health and Safety (EHS) program. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[1][2][3]
Core Disposal Principle:
The primary and mandated method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration equipped with flue gas scrubbing to neutralize harmful emissions.[2] It is imperative to avoid any discharge into the environment, including sewer systems.[2]
Quantitative Data for Disposal Management
While specific quantitative parameters for the disposal of this compound are not publicly detailed, the following table outlines general guidelines for the disposal of potent, small-molecule compounds. These values are illustrative and must be confirmed with your institution's EHS office and the compound-specific Safety Data Sheet (SDS).
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 for dilute aqueous solutions, if permitted by EHS. | Corrosive waste requires special handling and segregation. |
| Concentration Limits | Varies by substance. Even low concentrations of potent compounds can render a solution hazardous. | Determines if the waste is classified as hazardous and dictates the disposal route. |
| Container Size | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste is permitted per Satellite Accumulation Area. | Limits the quantity of waste stored in the laboratory before a scheduled pickup. |
| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable. | Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers. |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound is a controlled procedure, not an experimental one. The following steps outline the general protocol for the safe handling and disposal of this and similar chemical wastes in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Before handling the compound for disposal, always wear appropriate PPE, including chemical safety goggles, chemically resistant gloves (e.g., nitrile), and a laboratory coat. All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
Step 2: Waste Segregation Segregate chemical waste by compatibility to prevent dangerous reactions.
-
Solid Waste: Collect unused this compound powder and any contaminated solids (e.g., weigh boats, contaminated paper towels) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including stock solutions and experimental media, in a labeled, leak-proof container for hazardous chemical waste. Do not pour down the drain.
-
Contaminated Sharps: Any sharps, such as pipette tips or needles, that come into contact with the compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers: The original container, even if empty, may retain residue and should be disposed of as hazardous waste. Containers can be triple-rinsed (with the rinsate collected as hazardous waste) and potentially offered for recycling or reconditioning if institutional policy allows.
Step 3: Waste Container Management
-
Compatibility: Use containers that are chemically compatible with the waste being collected. Whenever possible, use the original container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name ("this compound").
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
Step 4: Storage and Disposal
-
Store sealed waste containers in a designated Satellite Accumulation Area within the laboratory.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Mandatory Visualizations
Caption: Waste Disposal Workflow for this compound.
Caption: Safety and Handling Logic for this compound Waste.
References
Personal protective equipment for handling HSD17B13 degrader 2
Essential Safety and Handling Guide for HSD17B13 Degrader 2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on general best practices for handling potent, small-molecule protein degraders. Users must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and compound-specific safety information.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn. Standard safety glasses do not offer sufficient protection against splashes.[1][2] |
| Hand Protection | Chemically resistant gloves, such as nitrile, are required. For prolonged handling or when higher protection is needed, consider double-gloving or using thicker, heavy-duty gloves.[2][3] Gloves should be inspected before use and disposed of immediately after contamination. |
| Body Protection | A buttoned, full-length laboratory coat is the minimum requirement.[1] For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or gown should be worn over the lab coat. |
| Respiratory Protection | All work with the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a respirator with appropriate cartridges may be necessary based on a formal risk assessment. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects. |
Hazard Identification and First Aid
While specific hazards will be detailed in the manufacturer's SDS, the following table outlines general first aid measures for exposure to similar research compounds.
| Hazard | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational and Disposal Plan
Proper handling, storage, and disposal are critical for maintaining compound integrity and ensuring a safe laboratory environment.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Step-by-Step Handling and Storage Procedures
-
Receiving and Storage : Upon receipt, verify the container's integrity. The compound should be stored at the temperature recommended by the supplier, typically -20°C or -80°C, to ensure stability.
-
Preparation of Solutions :
-
Always handle the solid, powdered form of the degrader within a certified chemical fume hood.
-
Before handling, ensure all required PPE is correctly worn.
-
To prepare a stock solution, carefully weigh the required amount of the compound.
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), as specified in the product datasheet or relevant protocols.
-
-
Experimental Use :
-
When preparing dilutions for experiments, continue to work in a well-ventilated area.
-
Clearly label all tubes and plates containing the degrader.
-
Avoid generating aerosols.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Liquid Waste : Collect all media, buffers, and solutions containing the degrader in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste : All contaminated consumables, including pipette tips, tubes, gloves, and bench paper, must be collected in a separate, sealed hazardous waste bag or container.
-
Decontamination : After completing work, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.
Logical Relationship for Safety Procedures
The following diagram illustrates the logical hierarchy of safety controls when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
